molecular formula C41H70N7O17P3S B15551769 11Z,14Z-eicosadienoyl-CoA

11Z,14Z-eicosadienoyl-CoA

Katalognummer: B15551769
Molekulargewicht: 1058.0 g/mol
InChI-Schlüssel: YCKYOUVXZZJCIU-DKSPDXACSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11Z,14Z-eicosadienoyl-CoA is a useful research compound. Its molecular formula is C41H70N7O17P3S and its molecular weight is 1058.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C41H70N7O17P3S

Molekulargewicht

1058.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (11Z,14Z)-icosa-11,14-dienethioate

InChI

InChI=1S/C41H70N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,28-30,34-36,40,51-52H,4-7,10,13-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b9-8-,12-11-/t30-,34?,35?,36+,40-/m1/s1

InChI-Schlüssel

YCKYOUVXZZJCIU-DKSPDXACSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Metabolic Crossroads of 11Z,14Z-Eicosadienoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway of 11Z,14Z-eicosadienoyl-CoA, a key intermediate in the metabolism of omega-6 polyunsaturated fatty acids. This document details the enzymatic conversions, potential downstream fates, and relevant experimental protocols for the study of this pathway, offering valuable insights for researchers in lipidomics, metabolic diseases, and drug discovery.

Introduction to this compound Metabolism

11Z,14Z-Eicosadienoic acid is a 20-carbon omega-6 polyunsaturated fatty acid that serves as a precursor for longer-chain, more unsaturated fatty acids with significant biological activities.[1] Before it can be metabolized, it must first be activated to its coenzyme A (CoA) thioester, this compound. This activation is a critical step, committing the fatty acid to various metabolic fates, including chain elongation, desaturation, beta-oxidation, and incorporation into complex lipids. Understanding the enzymes and pathways involved in the metabolism of this compound is crucial for elucidating its role in cellular physiology and pathology.

The Metabolic Pathway of this compound

The metabolism of this compound is a multi-step process involving several key enzymes. The pathway, inferred from the known functions of enzymes in long-chain fatty acid metabolism, is initiated by the activation of the free fatty acid and proceeds through desaturation and elongation steps, or alternatively, through catabolism via beta-oxidation.

Activation of 11Z,14Z-Eicosadienoic Acid

The first committed step in the metabolism of 11Z,14Z-eicosadienoic acid is its conversion to this compound. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[2] These enzymes are essential for lipid synthesis, fatty acid catabolism, and membrane remodeling.[2] There are several isoforms of ACSLs, each with distinct substrate preferences.[3]

Activation_Step 11Z,14Z-Eicosadienoic Acid 11Z,14Z-Eicosadienoic Acid This compound This compound 11Z,14Z-Eicosadienoic Acid->this compound ATP, CoA-SH -> AMP, PPi ACSL ACSL ACSL->this compound

Figure 1: Activation of 11Z,14Z-eicosadienoic acid.

Downstream Metabolic Fates

Once formed, this compound can enter several metabolic pathways:

  • Desaturation: The introduction of additional double bonds is a critical step in the synthesis of highly unsaturated fatty acids.

  • Elongation: The extension of the fatty acyl chain is essential for producing very-long-chain fatty acids.

  • Incorporation into Complex Lipids: The acyl group can be transferred to glycerol-3-phosphate or other acceptor molecules to form various lipids.

  • Beta-Oxidation: The fatty acyl chain can be broken down to generate energy in the form of ATP.

Metabolic_Fates cluster_main Metabolic Fates of this compound This compound This compound Desaturation Desaturation This compound->Desaturation Elongation Elongation This compound->Elongation Incorporation Incorporation into Complex Lipids This compound->Incorporation BetaOxidation Beta-Oxidation This compound->BetaOxidation

Figure 2: Downstream metabolic fates of this compound.

A major metabolic route for this compound is its conversion to arachidonic acid (20:4n-6), a precursor for eicosanoids. This involves the actions of delta-6 desaturase (FADS2) and fatty acid elongase 5 (ELOVL5).

  • Delta-8 Desaturation: Evidence suggests that FADS2 can exhibit delta-8 desaturase activity, converting 11,14-eicosadienoyl-CoA (20:2n-6) to 8,11,14-eicosatrienoyl-CoA (20:3n-6, dihomo-γ-linolenoyl-CoA).[4][5]

  • Elongation: While the direct elongation of this compound is less characterized, the subsequent elongation of its desaturation products is a key step. ELOVL5 is known to elongate C18 and C20 polyunsaturated fatty acids.[3]

Desaturation_Elongation This compound\n(20:2n-6) This compound (20:2n-6) 8Z,11Z,14Z-Eicosatrienoyl-CoA\n(Dihomo-γ-linolenoyl-CoA, 20:3n-6) 8Z,11Z,14Z-Eicosatrienoyl-CoA (Dihomo-γ-linolenoyl-CoA, 20:3n-6) This compound\n(20:2n-6)->8Z,11Z,14Z-Eicosatrienoyl-CoA\n(Dihomo-γ-linolenoyl-CoA, 20:3n-6) O2, 2H+ -> 2H2O Arachidonoyl-CoA\n(20:4n-6) Arachidonoyl-CoA (20:4n-6) 8Z,11Z,14Z-Eicosatrienoyl-CoA\n(Dihomo-γ-linolenoyl-CoA, 20:3n-6)->Arachidonoyl-CoA\n(20:4n-6) O2, 2H+ -> 2H2O FADS2 FADS2 (Δ8-desaturase) FADS2->8Z,11Z,14Z-Eicosatrienoyl-CoA\n(Dihomo-γ-linolenoyl-CoA, 20:3n-6) FADS1 FADS1 (Δ5-desaturase) FADS1->Arachidonoyl-CoA\n(20:4n-6)

Figure 3: Desaturation pathway leading to arachidonoyl-CoA.

This compound can be catabolized through mitochondrial beta-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for ATP production. The beta-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds.[6][7]

Beta_Oxidation_Pathway cluster_beta_oxidation Beta-Oxidation of this compound This compound This compound Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase This compound->Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase FAD -> FADH2 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase H2O Thiolase Thiolase 3-Hydroxyacyl-CoA Dehydrogenase->Thiolase NAD+ -> NADH Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA CoA-SH Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Thiolase->Chain-shortened Acyl-CoA

Figure 4: General steps of beta-oxidation.

Quantitative Data

Precise kinetic parameters for the enzymes metabolizing this compound are not extensively documented. However, data for related substrates provide valuable comparative insights into enzyme preferences.

Enzyme FamilySpecific EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/Source
Acyl-CoA Synthetase ACSL IsoformsVarious Long-Chain Fatty AcidsVariesVariesMammalian Tissues
Desaturase FADS2 (Δ6-desaturase)Linoleic Acid (18:2n-6)--Human, Rat
Desaturase FADS2 (Δ8-desaturase)11,14-Eicosadienoic Acid (20:2n-6)--Baboon Liver cDNA
Elongase ELOVL5γ-Linolenoyl-CoA (18:3n-6)--Mammalian Cells
Elongase ELOVL222-carbon PUFA-CoA--Mammalian Cells

Experimental Protocols

Measurement of Long-Chain Acyl-CoA Synthetase Activity (Radiometric Assay)

This protocol is adapted from established methods for measuring ACSL activity.[8][9]

Objective: To quantify the rate of this compound synthesis from radiolabeled 11Z,14Z-eicosadienoic acid.

Materials:

  • Cell or tissue lysates

  • [1-14C]11Z,14Z-eicosadienoic acid

  • ATP

  • Coenzyme A (CoA)

  • MgCl2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl2, and [1-14C]11Z,14Z-eicosadienoic acid complexed to BSA.

  • Initiate the reaction by adding the cell or tissue lysate.

  • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a solution to precipitate proteins and extract unreacted fatty acids (e.g., Dole's reagent).

  • Separate the aqueous phase (containing the radiolabeled acyl-CoA) from the organic phase (containing the unreacted fatty acid).

  • Quantify the radioactivity in the aqueous phase using liquid scintillation counting.

  • Calculate the specific activity based on the amount of protein in the lysate.

ACSL_Assay_Workflow cluster_workflow ACSL Radiometric Assay Workflow A Prepare Reaction Mix ([1-14C]11Z,14Z-eicosadienoic acid, ATP, CoA, MgCl2, BSA) B Add Cell/Tissue Lysate A->B C Incubate at 37°C B->C D Stop Reaction & Extract C->D E Phase Separation D->E F Scintillation Counting of Aqueous Phase E->F G Calculate Specific Activity F->G

Figure 5: Workflow for the radiometric acyl-CoA synthetase assay.

Measurement of Delta-6 Desaturase Activity (Radiometric Assay)

This protocol is based on methods used to determine FADS2 activity with various substrates.[10]

Objective: To measure the conversion of a radiolabeled precursor to its desaturated product.

Materials:

  • Microsomal fraction from cells or tissues

  • [1-14C]Linoleic acid (as a surrogate substrate to establish assay conditions)

  • NAD(P)H

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2)

  • Solvents for lipid extraction and separation (e.g., hexane, isopropanol)

  • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the microsomal fraction, reaction buffer, and NAD(P)H.

  • Initiate the reaction by adding the radiolabeled fatty acid substrate.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and extract the total lipids.

  • Separate the fatty acid methyl esters by TLC or HPLC.

  • Quantify the radioactivity in the substrate and product bands/peaks.

  • Calculate the percentage of conversion and the specific activity.

Analysis of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species.[8][11][12]

Objective: To identify and quantify this compound and its metabolites in biological samples.

General Workflow:

  • Sample Preparation: Rapidly quench metabolic activity and extract acyl-CoAs from cells or tissues, often using an acidic organic solvent.

  • Chromatographic Separation: Separate the acyl-CoAs using reversed-phase HPLC.

  • Mass Spectrometric Detection: Ionize the eluted acyl-CoAs (typically using electrospray ionization) and detect them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions are monitored for each analyte.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

LCMS_Workflow cluster_lcms LC-MS/MS Analysis of Acyl-CoAs A Sample Extraction B HPLC Separation A->B C Mass Spectrometry (ESI-MS/MS) B->C D Data Analysis C->D

Figure 6: General workflow for LC-MS/MS analysis of acyl-CoAs.

Conclusion

The metabolic pathway of this compound represents a key branch point in omega-6 fatty acid metabolism. Its conversion is governed by the interplay of acyl-CoA synthetases, desaturases, and elongases, leading to the synthesis of biologically active molecules or its degradation for energy. While specific kinetic data for this particular acyl-CoA are still emerging, the experimental approaches outlined in this guide provide a robust framework for its investigation. Further research into this pathway will undoubtedly enhance our understanding of lipid metabolism and its role in health and disease, paving the way for novel therapeutic strategies.

References

An In-depth Technical Guide on 11Z,14Z-Eicosadienoyl-CoA and Its Pivotal Role in Lipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11Z,14Z-eicosadienoyl-CoA is a critical, yet often unheralded, intermediate in the intricate web of lipid metabolism and signaling. While not a primary signaling molecule itself, its significance lies in its position as the activated form of dihomo-γ-linolenic acid (DGLA), a precursor to a cascade of potent bioactive lipids with profound physiological and pathophysiological implications. This technical guide provides a comprehensive overview of the biosynthesis, metabolic fate, and signaling roles of the downstream products of this compound. We delve into the enzymatic pathways that govern its conversion, present quantitative data on enzyme kinetics, and provide detailed experimental protocols for the study of this metabolic nexus. Furthermore, we visualize the complex signaling networks originating from this molecule using detailed pathway diagrams, offering a valuable resource for researchers and professionals in the field of lipid biology and drug development.

Introduction: The Central Role of this compound

This compound is the coenzyme A thioester of 11Z,14Z-eicosadienoic acid, more commonly known as dihomo-γ-linolenic acid (DGLA). As an omega-6 polyunsaturated fatty acid, DGLA is an important component of cellular membranes and a key substrate for the synthesis of a class of signaling molecules called eicosanoids. The activation of DGLA to its CoA ester by acyl-CoA synthetases is a crucial step that primes it for various metabolic fates, including its incorporation into phospholipids (B1166683) and, most importantly, its conversion into potent lipid mediators.[1] This guide will elucidate the pathways downstream of this compound and the signaling functions of its derivatives.

Biosynthesis and Metabolic Fate of this compound

The journey of this compound begins with the dietary intake of linoleic acid, which is converted to γ-linolenic acid (GLA) and then elongated to DGLA. DGLA is then activated to this compound. Once formed, this acyl-CoA has several potential metabolic fates. It can be incorporated into the sn-2 position of membrane phospholipids, creating a reservoir that can be mobilized upon cellular stimulation.[2][3] Alternatively, and central to its signaling role, the DGLA moiety can be released from phospholipids by phospholipase A2 and subsequently metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[4][5]

Cyclooxygenase (COX) Pathway: Generation of 1-Series Prostaglandins

The COX enzymes (COX-1 and COX-2) metabolize DGLA to prostaglandin (B15479496) H1 (PGH1), which is then converted by specific synthases into various 1-series prostaglandins, most notably prostaglandin E1 (PGE1).[6][7] PGE1 is a potent signaling molecule with a range of biological activities, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[8]

Lipoxygenase (LOX) Pathway: Production of Hydroxy Fatty Acids

The lipoxygenase enzymes, particularly 15-lipoxygenase (15-LOX), convert DGLA into 15-hydroperoxyeicosatrienoic acid (15-HPETrE), which is then reduced to 15-hydroxyeicosatrienoic acid (15-HETrE).[4][5] 15-HETrE is another key signaling molecule with predominantly anti-inflammatory and anti-proliferative properties.[9]

metabolic_fate DGLA Dihomo-γ-linolenic Acid (DGLA) AcylCoA This compound DGLA->AcylCoA Acyl-CoA Synthetase COX Cyclooxygenase (COX-1/2) DGLA->COX LOX Lipoxygenase (15-LOX) DGLA->LOX PL Membrane Phospholipids AcylCoA->PL Acyltransferase PL->DGLA Phospholipase A2 PGE1 Prostaglandin E1 (PGE1) COX->PGE1 PGH1 Synthase HETrE 15-HETrE LOX->HETrE Peroxidase

Caption: Simplified PGE1 signaling pathway via EP2/EP4 receptors.

15-HETrE Signaling

The signaling mechanisms of 15-HETrE are less well-defined than those of PGE1 but are emerging as critical in the regulation of inflammation and cell proliferation. 15-HETrE can be incorporated into membrane phospholipids, altering membrane properties and the generation of other lipid mediators.[10] It has also been shown to modulate the activity of transcription factors, such as AP-1, and to influence apoptosis-related proteins like Bcl-2 and caspase-3.[9] Furthermore, 15-HETrE can inhibit the migration of neutrophils, a key event in the inflammatory response.[11]

hetre_signaling HETrE 15-HETrE Membrane Incorporation into Membrane Phospholipids HETrE->Membrane AP1 AP-1 HETrE->AP1 Modulation Apoptosis Apoptosis (Bcl-2, Caspase-3) HETrE->Apoptosis Modulation Migration Neutrophil Migration HETrE->Migration Inhibition Response Cellular Response (Anti-inflammatory, Anti-proliferative) AP1->Response Apoptosis->Response Migration->Response

Caption: Experimental workflow for the synthesis of this compound.

Cyclooxygenase (COX) Activity Assay

COX activity can be measured by monitoring the consumption of oxygen during the conversion of DGLA to PGH1 or by quantifying the production of PGE1.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • 11Z,14Z-eicosadienoic acid (DGLA)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing hematin (B1673048) and phenol)

  • Oxygen electrode or LC-MS/MS system

  • PGE1 standard

Procedure (Oxygen Consumption Method):

  • Equilibrate the reaction buffer in the oxygen electrode chamber to 37°C.

  • Add the purified COX enzyme to the chamber.

  • Initiate the reaction by adding a known concentration of DGLA.

  • Record the rate of oxygen consumption. One unit of activity is defined as the amount of enzyme that consumes 1 nmol of O2 per minute.[12]

Procedure (PGE1 Quantification by LC-MS/MS):

  • Incubate the COX enzyme with DGLA in the reaction buffer at 37°C for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., an organic solvent with an internal standard).

  • Extract the lipids from the reaction mixture.

  • Analyze the extracted lipids by LC-MS/MS to quantify the amount of PGE1 produced, using a standard curve for calibration.[13]

Lipoxygenase (LOX) Activity Assay

LOX activity is commonly assayed by spectrophotometrically measuring the formation of the conjugated diene hydroperoxide product.

Materials:

  • Purified 15-LOX enzyme or cell lysate containing LOX activity

  • 11Z,14Z-eicosadienoic acid (DGLA)

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a solution of DGLA in the reaction buffer.

  • Add the enzyme preparation to the DGLA solution.

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product.[14][15]

  • Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the hydroperoxide.

Conclusion and Future Directions

This compound stands at a critical juncture in lipid metabolism, serving as the activated precursor for a family of potent signaling molecules with diverse physiological functions. While the direct signaling roles of this acyl-CoA are not yet established, its importance as a substrate for the production of anti-inflammatory and anti-proliferative eicosanoids is clear. The continued exploration of the enzymes that metabolize this compound and the downstream signaling pathways of its derivatives holds significant promise for the development of novel therapeutic strategies for a range of inflammatory diseases and cancers. Future research should focus on obtaining more precise quantitative data on the kinetics of the enzymes involved, further elucidating the receptor-mediated and receptor-independent signaling mechanisms of 15-HETrE, and exploring the therapeutic potential of modulating the metabolic flux through these pathways.

References

An In-depth Technical Guide to the Discovery and Characterization of 11Z,14Z-Eicosadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11Z,14Z-eicosadienoyl-CoA is the activated form of 11Z,14Z-eicosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid. As a central intermediate in lipid metabolism, its formation is a critical step for its participation in various anabolic and catabolic pathways, including energy production through β-oxidation and incorporation into complex lipids. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of this compound. It includes detailed experimental protocols for its enzymatic synthesis and characterization by mass spectrometry, summarizes key quantitative data, and presents visual diagrams of relevant metabolic and experimental workflows. This document serves as a valuable resource for researchers investigating fatty acid metabolism and its implications in health and disease.

Discovery and Biological Significance

The discovery of this compound is intrinsically linked to the broader understanding of fatty acid metabolism. While a singular "discovery" paper for this specific acyl-CoA is not prominent in the literature, its existence and role are inferred from the well-established biochemical pathway of fatty acid activation. Long-chain acyl-CoA synthetases (ACSLs) were first reported in 1953, establishing the mechanism by which fatty acids are activated to their CoA esters, a prerequisite for their metabolic utilization.[1]

11Z,14Z-eicosadienoic acid, the precursor fatty acid, is a rare, naturally occurring n-6 polyunsaturated fatty acid found in animal tissues. It is an elongation product of linoleic acid and can be further metabolized to other significant polyunsaturated fatty acids. Its activated form, this compound, is a key intermediate that channels the fatty acid into various metabolic fates. Acyl-CoAs are integral to β-oxidation for energy production, the synthesis of complex lipids like phospholipids (B1166683) and triacylglycerols, and cellular signaling.[2][3] Notably, long-chain acyl-CoA synthetases such as ACSL3 and ACSL4 exhibit a substrate preference for polyunsaturated fatty acids, suggesting their involvement in the synthesis of this compound.[2][4]

Physicochemical Properties

PropertyValueSource
Molecular Formula C20H36O2PubChem
Molecular Weight 308.5 g/mol PubChem
IUPAC Name (11Z,14Z)-icosa-11,14-dienoic acidPubChem
CAS Number 5598-38-9PubChem

Table 1: Physicochemical properties of 11Z,14Z-eicosadienoic acid.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of long-chain polyunsaturated acyl-CoAs, adapted for this compound. The choice of acyl-CoA synthetase is critical, with ACSL3 or ACSL4 being recommended due to their preference for polyunsaturated fatty acids.[2][4]

Materials:

  • 11Z,14Z-eicosadienoic acid

  • Recombinant human Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Bovine serum albumin (BSA), fatty acid-free

  • Triton X-100

  • Dithiothreitol (DTT)

Protocol:

  • Preparation of the Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 10 mM ATP

      • 10 mM MgCl2

      • 0.5 mM CoA

      • 0.1 mM 11Z,14Z-eicosadienoic acid (solubilized with fatty acid-free BSA)

      • 1 mM DTT

      • 0.1% Triton X-100

  • Enzyme Addition and Incubation:

    • Add a predetermined optimal amount of purified recombinant ACSL4 to initiate the reaction.

    • Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of ice-cold 2-propanol or 10% acetic acid.

  • Purification of this compound:

    • The synthesized acyl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge or by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification FattyAcid 11Z,14Z-Eicosadienoic Acid Reaction Incubation at 37°C FattyAcid->Reaction CoA Coenzyme A CoA->Reaction ATP ATP ATP->Reaction Buffer Reaction Buffer (pH 7.4, MgCl2, DTT) Buffer->Reaction Termination Reaction Termination (Acid/Solvent) Reaction->Termination ACSL4 Purification Solid-Phase Extraction or RP-HPLC Termination->Purification Product Purified 11Z,14Z- Eicosadienoyl-CoA Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Characterization by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the characterization and quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • C18 reverse-phase column.

LC-MS/MS Parameters:

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoA.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Analysis: Precursor ion scanning for the characteristic fragment of the CoA moiety or multiple reaction monitoring (MRM) for targeted quantification.

Expected Fragmentation Pattern:

In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. For this compound (expected [M+H]⁺ ≈ 1076.5 m/z), the following fragments are anticipated:

Precursor Ion [M+H]⁺ (m/z)Characteristic Fragment Ions (m/z)Description
~1076.5~569.5[M+H - 507]⁺: Neutral loss of the 3'-phospho-AMP-pantetheine moiety.
~1076.5428Pantetheine phosphate fragment.

Table 2: Expected characteristic fragment ions for this compound in positive ion mode mass spectrometry.

MS_Characterization_Workflow Sample Synthesized This compound HPLC RP-HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID [M+H]⁺ MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Data Data Analysis (Fragmentation Pattern) MS2->Data Metabolic_Pathway Linoleic_Acid Linoleic Acid (18:2n-6) Elongase Elongase Linoleic_Acid->Elongase Eicosadienoic_Acid 11Z,14Z-Eicosadienoic Acid (20:2n-6) ACSL ACSL3/4 Eicosadienoic_Acid->ACSL Eicosadienoyl_CoA This compound Beta_Oxidation β-Oxidation Eicosadienoyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipid Synthesis (e.g., Phospholipids, Triacylglycerols) Eicosadienoyl_CoA->Complex_Lipids Further_Metabolism Further Elongation/ Desaturation Eicosadienoyl_CoA->Further_Metabolism Elongase->Eicosadienoic_Acid ACSL->Eicosadienoyl_CoA

References

The Emerging Role of 11Z,14Z-Eicosadienoyl-CoA in Eicosanoid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoids, a family of potent signaling molecules derived from 20-carbon polyunsaturated fatty acids, are critical regulators of a vast array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. While the metabolic pathways of arachidonic acid (AA) and dihomo-γ-linolenic acid (DGLA) in eicosanoid synthesis are well-established, the contribution of other C20 fatty acid precursors remains an area of active investigation. This technical guide focuses on the emerging role of 11Z,14Z-eicosadienoyl-CoA as a potential precursor for a novel class of eicosanoids. Although direct experimental data on its specific metabolic fate is currently limited, this document provides a comprehensive overview of the theoretical framework for its involvement in eicosanoid synthesis, drawing parallels with the well-characterized pathways of related fatty acids. We will explore its biosynthesis, potential enzymatic conversions by cyclooxygenases (COX) and lipoxygenases (LOX), and the putative signaling pathways of its derivatives. Furthermore, this guide furnishes detailed experimental protocols for the analysis of fatty acyl-CoAs and eicosanoids, alongside quantitative data from related compounds to facilitate future research in this promising field.

Introduction to 11Z,14Z-Eicosadienoic Acid and its Activation

11Z,14Z-Eicosadienoic acid is a naturally occurring ω-6 polyunsaturated fatty acid.[1] Structurally, it is a 20-carbon fatty acid with two cis double bonds.[1] For it to become metabolically active and serve as a precursor for eicosanoid synthesis, it must first be "activated" through its conversion to a coenzyme A (CoA) thioester, forming this compound. This activation is a critical step for most fatty acids, enabling their participation in various metabolic pathways, including β-oxidation and the synthesis of complex lipids.[2]

The activation of long-chain fatty acids is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[3] There are several ACSL isoforms, each with distinct tissue distributions and substrate specificities.[4] While the specific ACSL isoform that preferentially activates 11Z,14Z-eicosadienoic acid has not yet been definitively identified, it is known that ACSL isoforms can activate a range of polyunsaturated fatty acids.[5]

Table 1: Substrate Preferences of Human Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms for Various Fatty Acids

ACSL IsoformPreferred SubstratesSub-cellular LocationReference
ACSL1 Oleic acid, Linoleic acid, Arachidonic acidEndoplasmic reticulum, Mitochondria[6]
ACSL3 Myristic acid, Palmitic acidEndoplasmic reticulum[4]
ACSL4 Arachidonic acid, Eicosapentaenoic acidEndoplasmic reticulum[7]
ACSL5 Palmitic acid, Oleic acidMitochondria, Peroxisomes[4]
ACSL6 Docosahexaenoic acidEndoplasmic reticulum[4]

Note: This table summarizes general substrate preferences. The specific activity towards 11Z,14Z-eicosadienoic acid requires further investigation.

Putative Pathways for Eicosanoid Synthesis from this compound

Following its activation, this compound (or its free acid form, 11Z,14Z-eicosadienoic acid) can theoretically enter the eicosanoid synthesis pathways, which are primarily mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are bifunctional enzymes that catalyze the conversion of 20-carbon polyunsaturated fatty acids into prostanoids, a class of eicosanoids that includes prostaglandins (B1171923) and thromboxanes.[8] The established substrates for COX enzymes are dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA), leading to the production of the 1-series and 2-series prostanoids, respectively.[9] It is plausible that 11Z,14Z-eicosadienoic acid could also serve as a substrate for COX enzymes, which would lead to a novel series of prostanoids.

Figure 1: Hypothetical Cyclooxygenase (COX) Pathway for 11Z,14Z-Eicosadienoic Acid.

Lipoxygenase (LOX) Pathway

The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to generate hydroperoxy fatty acids, which are then converted to leukotrienes and lipoxins.[6] Similar to the COX pathway, DGLA and AA are the primary substrates for LOX enzymes, leading to different series of leukotrienes and other hydroxylated fatty acids. The metabolism of 11Z,14Z-eicosadienoic acid by LOX enzymes would be expected to produce a distinct set of hydroxyeicosadienoic acids (HEDEs) and potentially novel leukotrienes.

Figure 2: Hypothetical Lipoxygenase (LOX) Pathway for 11Z,14Z-Eicosadienoic Acid.

Relationship with Dihomo-γ-Linolenic Acid (DGLA)

11Z,14Z-Eicosadienoic acid is a precursor to the more extensively studied DGLA (8Z,11Z,14Z-eicosatrienoic acid).[1] The conversion of 11Z,14Z-eicosadienoic acid to DGLA would likely involve a desaturase enzyme that introduces a double bond at the Δ8 position. DGLA is the precursor to the 1-series prostanoids (e.g., PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), which often exhibit anti-inflammatory and distinct signaling properties compared to their arachidonic acid-derived counterparts.[10]

DGLA_Conversion LA Linoleic Acid (18:2n-6) Elongase Elongase LA->Elongase EDA 11Z,14Z-Eicosadienoic Acid (20:2n-6) Elongase->EDA Desaturase Δ8-Desaturase (putative) EDA->Desaturase DGLA Dihomo-γ-Linolenic Acid (DGLA, 20:3n-6) Desaturase->DGLA Eicosanoids 1-Series Eicosanoids DGLA->Eicosanoids

Figure 3: Biosynthetic Relationship between 11Z,14Z-Eicosadienoic Acid and DGLA.

Experimental Protocols

The study of this compound and its metabolites requires robust analytical techniques. The following are generalized protocols for the extraction and analysis of fatty acyl-CoAs and eicosanoids, which can be adapted for specific research questions.

Extraction and Analysis of Fatty Acyl-CoAs

Objective: To extract and quantify this compound and other fatty acyl-CoAs from biological samples.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Protocol:

  • Sample Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer (e.g., 100 mM KH₂PO₄, pH 7.2) containing an internal standard (e.g., heptadecanoyl-CoA).

  • Lipid Extraction: Perform a modified Bligh-Dyer extraction by adding a mixture of chloroform (B151607) and methanol (B129727) to the homogenate. The acyl-CoAs will partition into the aqueous-methanolic phase.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoAs using a C18 SPE cartridge. Elute the acyl-CoAs with methanol.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA.

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization (with Internal Standard) Extraction Liquid-Liquid Extraction (Bligh-Dyer) Homogenization->Extraction Purification Solid-Phase Extraction (C18 SPE) Extraction->Purification LC_Separation LC Separation (Reversed-Phase C18) Purification->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 4: Experimental Workflow for the Analysis of Fatty Acyl-CoAs.

Extraction and Analysis of Eicosanoids

Objective: To extract and quantify eicosanoids derived from 11Z,14Z-eicosadienoic acid and other precursors.

Methodology: LC-MS/MS is the gold standard for the comprehensive profiling of eicosanoids due to its high sensitivity and specificity.[11]

Protocol:

  • Sample Collection and Stabilization: Collect biological fluids (e.g., plasma, urine) or tissues and immediately add an antioxidant (e.g., butylated hydroxytoluene, BHT) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo eicosanoid formation. Add a suite of deuterated internal standards for accurate quantification.

  • Solid-Phase Extraction (SPE): Acidify the sample and perform SPE using a C18 or mixed-mode cation exchange cartridge to extract the eicosanoids.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the eicosanoids on a C18 reversed-phase column with a suitable gradient of acidic mobile phases.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with MRM to detect the specific transitions for each eicosanoid.

Table 2: Example MRM Transitions for Eicosanoid Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Prostaglandin E₂ (PGE₂)351.2271.2-20
Thromboxane B₂ (TXB₂)369.2169.1-25
Leukotriene B₄ (LTB₄)335.2195.1-22
15-HETE319.2219.2-18
Hypothetical HEDE307.2 (predicted)Fragment ionsTo be determined

Note: The MRM transitions for hypothetical eicosanoids derived from 11Z,14Z-eicosadienoic acid will need to be determined empirically.

Future Directions and Conclusion

The role of this compound in eicosanoid synthesis represents an exciting and underexplored area of lipid research. While direct evidence is still needed, the established principles of fatty acid metabolism and eicosanoid biology provide a strong foundation for investigating its potential contributions. Future research should focus on:

  • Identifying the specific long-chain acyl-CoA synthetase(s) that activate 11Z,14Z-eicosadienoic acid.

  • Characterizing the products formed from the incubation of 11Z,14Z-eicosadienoic acid with purified COX and LOX enzymes.

  • Elucidating the biological activities and signaling pathways of the novel eicosanoids derived from this precursor.

  • Developing targeted analytical methods for the sensitive detection of these novel metabolites in biological systems.

A deeper understanding of the metabolic fate of this compound and its downstream products could unveil new therapeutic targets for a variety of inflammatory and metabolic diseases. This technical guide serves as a foundational resource to stimulate and guide further investigation into this promising frontier of eicosanoid biology.

References

Unveiling the Elusive: A Technical Guide to the Physiological Landscape of 11Z,14Z-Eicosadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11Z,14Z-eicosadienoyl-CoA is a specific long-chain fatty acyl-CoA molecule derived from 11Z,14Z-eicosadienoic acid. While the direct quantification of its physiological concentration in various tissues remains a niche area of research with limited published data, this guide provides a comprehensive framework for its study. By examining the established methodologies for quantifying other long-chain fatty acyl-CoAs, understanding its metabolic context, and exploring its potential roles in cellular signaling, researchers can effectively approach the investigation of this molecule. This document summarizes the current landscape, presents relevant quantitative data for analogous compounds, details applicable experimental protocols, and provides visual workflows and pathways to guide future research.

Physiological Concentration: An Extrapolated View

Under normal physiological conditions, the free cytosolic concentration of long-chain acyl-CoA esters is estimated to be in the low nanomolar range.[1] It is unlikely to exceed 200 nM even under extreme conditions.[1] This tight control is crucial as acyl-CoAs are key metabolic intermediates and signaling molecules.[1][2][3][4][5]

The following table summarizes the concentrations of various long-chain fatty acyl-CoAs in different mammalian cells and tissues, providing a comparative baseline for estimating the potential physiological range of this compound.

Acyl-CoA SpeciesTissue/Cell TypeConcentration (pmol/mg protein or per 10^6 cells)Reference
Total Fatty Acyl-CoAs RAW264.7 cells12 ± 1.0 pmol/10^6 cells[6]
Total Fatty Acyl-CoAs MCF7 cells80.4 ± 6.1 pmol/10^6 cells[6]
C16:0-CoA (Palmitoyl-CoA) Rat Liver~15-30 pmol/mg protein[7] (Implied)
C18:1-CoA (Oleoyl-CoA) Rat Liver~10-25 pmol/mg protein[7] (Implied)
C18:2-CoA (Linoleoyl-CoA) Rat Liver~5-15 pmol/mg protein[7] (Implied)
Lactoyl-CoA HepG2 cells0.011 pmol/10^6 cells[8]
Crotonyl-CoA HepG2 cells0.033 pmol/10^6 cells[8]
Acetyl-CoA HepG2 cells~3-8 pmol/10^6 cells[8]
Succinyl-CoA HepG2 cells~1-3 pmol/10^6 cells[8]
Propionyl-CoA HepG2 cells~0.3-1 pmol/10^6 cells[8]

Metabolic Pathway: Synthesis of this compound

This compound is synthesized from its corresponding free fatty acid, 11Z,14Z-eicosadienoic acid (also known as dihomo-γ-linolenic acid or DGLA). This fatty acid is an n-6 polyunsaturated fatty acid (PUFA) that can be derived from the elongation of linoleic acid.[9][10] The activation of the fatty acid to its CoA thioester is a critical step for its subsequent metabolic fates.[5] This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs).[3][4][5]

The following diagram illustrates the synthesis pathway of this compound.

metabolic_pathway LA Linoleic Acid (18:2n-6) EDA_acid 11Z,14Z-Eicosadienoic Acid (20:2n-6) LA->EDA_acid Elongase EDA_CoA This compound EDA_acid->EDA_CoA Acyl-CoA Synthetase (ACS) + ATP, + CoA-SH Metabolites Further Metabolism (e.g., eicosanoid synthesis, incorporation into lipids) EDA_CoA->Metabolites

Synthesis pathway of this compound.

Experimental Protocols for Quantification

The quantification of long-chain fatty acyl-CoAs like this compound is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][11][12] This method offers high sensitivity and specificity, allowing for the detection and quantification of these molecules at low physiological concentrations.

Sample Preparation and Extraction

A generalized protocol for the extraction of long-chain acyl-CoAs from tissues or cells is as follows:

  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 10% trichloroacetic acid or an acidic acetonitrile/isopropanol/water mixture).[8]

  • Cell Lysis: For cultured cells, aspirate the media and lyse the cells directly on the plate with an ice-cold extraction solvent. Scrape the cells and collect the lysate.[8]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard to the homogenate or lysate. An odd-chain fatty acyl-CoA (e.g., C17:0-CoA) is commonly used for this purpose.

  • Protein Precipitation: Precipitate proteins by centrifugation at a high speed (e.g., 17,000 x g) at 4°C.[8]

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a solid-phase extraction column (e.g., Oasis HLB).[8] This step is crucial for removing interfering substances.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE column and reconstitute the dried eluate in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography. A C18 column is commonly employed with a gradient elution using a mobile phase containing an ion-pairing agent or at a high pH to improve peak shape and retention.[7]

  • Mass Spectrometric Detection: Detect the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[7]

  • Multiple Reaction Monitoring (MRM): Quantify the target acyl-CoA using multiple reaction monitoring. This involves monitoring a specific precursor-to-product ion transition. For most acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the phosphopantetheine moiety) is observed.[7] The specific precursor ion for this compound would be its molecular weight plus a proton ([M+H]+).

The following diagram illustrates a general experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization/Lysis (with internal standard) Tissue->Homogenization Centrifugation Protein Precipitation (Centrifugation) Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Elution Elution & Reconstitution SPE->Elution LC LC Separation (C18 column) Elution->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

Experimental workflow for this compound quantification.

Potential Roles in Cellular Signaling

Long-chain fatty acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can influence various cellular processes.[1][2][5] They have been shown to regulate the activity of enzymes, ion channels, and transcription factors.[1][2]

The conversion of 11Z,14Z-eicosadienoic acid to its CoA ester is a prerequisite for its incorporation into complex lipids and for its potential role in signaling pathways. While the specific signaling roles of this compound are not well-defined, its precursor fatty acid has been shown to modulate inflammatory responses.[9][10] For instance, it can be metabolized to produce eicosanoids that have roles in inflammation.[10]

The following diagram depicts the potential involvement of this compound in cellular signaling.

signaling_pathway cluster_effects Potential Cellular Effects Extracellular Extracellular 11Z,14Z-Eicosadienoic Acid Intracellular Intracellular 11Z,14Z-Eicosadienoic Acid Extracellular->Intracellular Transport EDA_CoA This compound Intracellular->EDA_CoA ACS Enzymes Enzyme Regulation EDA_CoA->Enzymes Transcription Transcription Factor Modulation EDA_CoA->Transcription Lipids Incorporation into Complex Lipids EDA_CoA->Lipids

Potential signaling roles of this compound.

Conclusion and Future Directions

While direct quantitative data on the physiological concentration of this compound remains to be established, this technical guide provides a robust framework for its investigation. By leveraging established LC-MS/MS methodologies and understanding its metabolic context, researchers can begin to unravel the physiological and pathological significance of this specific acyl-CoA. Future studies should focus on the targeted quantification of this compound in various tissues and cell types under different physiological conditions. Elucidating its precise concentration and its role in cellular signaling will be crucial for a comprehensive understanding of lipid metabolism and its implications for human health and disease.

References

Unraveling the Regulatory Role of 11Z,14Z-Eicosadienoyl-CoA in Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty acyl-Coenzyme A (acyl-CoA) esters are pivotal intermediates in lipid metabolism, serving not only as substrates for energy production and complex lipid synthesis but also as signaling molecules that modulate a variety of cellular processes, including gene expression. Among these, 11Z,14Z-eicosadienoyl-CoA, the activated form of 11Z,14Z-eicosadienoic acid, is emerging as a potential regulator of transcriptional networks controlling inflammation and metabolic homeostasis. This technical guide provides an in-depth overview of the putative mechanisms by which this compound may influence gene expression, detailed experimental protocols to investigate these effects, and a framework for data presentation and interpretation.

Introduction to this compound

This compound is the metabolically active form of 11Z,14Z-eicosadienoic acid, an n-6 polyunsaturated fatty acid (PUFA). While less abundant than other common fatty acids, its structural similarity to key signaling lipids suggests a role in cellular regulation. The conversion of fatty acids to their CoA esters is a critical step that primes them for various metabolic fates and enhances their ability to interact with intracellular proteins, including transcription factors and nuclear receptors. Fatty acids and their CoA derivatives are known to regulate gene expression through direct binding to nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and by modulating the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB)[1][2].

Putative Signaling Pathways of this compound in Gene Expression Regulation

Based on the known functions of other n-6 PUFAs, we propose a hypothetical signaling pathway through which this compound may exert its effects on gene expression. This pathway involves the potential activation of PPARα, a key regulator of lipid metabolism genes, and the modulation of the NF-κB signaling cascade, a central pathway in inflammatory responses.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nucleus cluster_cytoplasm Cytoplasm 11_14_EDA 11Z,14Z-Eicosadienoic Acid ACSL Acyl-CoA Synthetase (ACSL) 11_14_EDA->ACSL Uptake & Activation 11_14_ED_CoA This compound ACSL->11_14_ED_CoA PPARa_RXR PPARα/RXR Heterodimer 11_14_ED_CoA->PPARa_RXR Putative Ligand Activation IKK IKK Complex 11_14_ED_CoA->IKK Putative Inhibition PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes_Metabolism Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes_Metabolism Upregulation of Fatty Acid Oxidation NFkB_p65_p50 NF-κB (p65/p50) NFkB_RE NF-κB RE NFkB_p65_p50->NFkB_RE Binding Target_Genes_Inflammation Inflammatory Genes (e.g., IL-6, TNF-α) NFkB_RE->Target_Genes_Inflammation Transcription of Inflammatory Genes IkBa IκBα IKK->IkBa Phosphorylation NFkB_p65_p50_inactive NF-κB (p65/p50)-IκBα (Inactive) NFkB_p65_p50_inactive->NFkB_p65_p50 IκBα Degradation & NF-κB Translocation Cell_Treatment_Workflow Start Start Cell_Seeding Seed cells (e.g., HepG2, RAW 264.7) in 6-well plates Start->Cell_Seeding Growth Grow to 70-80% confluency Cell_Seeding->Growth Prepare_FA Prepare 11Z,14Z-eicosadienoic acid-BSA complex Growth->Prepare_FA Treatment Treat cells with FA-BSA complex (e.g., 10-100 µM) or BSA control Prepare_FA->Treatment Incubation Incubate for a defined period (e.g., 6, 12, or 24 hours) Treatment->Incubation Harvest Harvest cells for RNA or protein extraction Incubation->Harvest End End Harvest->End Luciferase_Assay_Workflow Start Start Transfection Co-transfect cells with: 1. PPARα expression vector 2. PPRE-luciferase reporter vector 3. Renilla luciferase control vector Start->Transfection Incubation1 Incubate for 24 hours Transfection->Incubation1 Treatment Treat cells with 11Z,14Z-eicosadienoic acid-BSA or known PPARα agonist (positive control) Incubation1->Treatment Incubation2 Incubate for 18-24 hours Treatment->Incubation2 Lysis Lyse cells and measure Firefly and Renilla luciferase activity Incubation2->Lysis Analysis Normalize Firefly to Renilla activity and calculate fold induction Lysis->Analysis End End Analysis->End ChIP_qPCR_Workflow Start Start Cell_Treatment Treat cells with 11Z,14Z-eicosadienoic acid-BSA +/- inflammatory stimulus (e.g., LPS) Start->Cell_Treatment Crosslinking Crosslink protein-DNA complexes with formaldehyde Cell_Treatment->Crosslinking Lysis_Sonication Lyse cells and shear chromatin by sonication Crosslinking->Lysis_Sonication Immunoprecipitation Immunoprecipitate with anti-p65 antibody or IgG control Lysis_Sonication->Immunoprecipitation Reverse_Crosslinking Reverse crosslinks and purify DNA Immunoprecipitation->Reverse_Crosslinking qPCR Quantify target promoter DNA by qPCR Reverse_Crosslinking->qPCR Analysis Calculate enrichment relative to input and IgG control qPCR->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of Stable Isotope-Labeled 11Z,14Z-Eicosadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled lipids are indispensable tools in metabolic research, enabling the precise tracing of fatty acid uptake, transport, and transformation within biological systems. 11Z,14Z-Eicosadienoic acid is a polyunsaturated fatty acid implicated in various physiological and pathophysiological processes. Its activated form, 11Z,14Z-eicosadienoyl-CoA, is a central intermediate in lipid metabolism, serving as a substrate for elongation, desaturation, and incorporation into complex lipids. The availability of a stable isotope-labeled version of this molecule is crucial for detailed metabolic flux analysis, target validation, and drug discovery programs.

These application notes provide a comprehensive overview and detailed protocols for a chemo-enzymatic approach to synthesize stable isotope-labeled this compound. The described methods are intended to be adaptable and can be optimized for specific laboratory requirements.

I. Synthesis Strategy Overview

The synthesis of stable isotope-labeled this compound is proposed as a two-stage process. The first stage involves the chemical synthesis of stable isotope-labeled 11Z,14Z-eicosadienoic acid. The second stage employs an enzymatic reaction to couple the labeled fatty acid with Coenzyme A.

Synthesis_Overview cluster_stage1 Stage 1: Chemical Synthesis cluster_stage2 Stage 2: Enzymatic Ligation Precursor Labeled Precursor (e.g., ¹³C-labeled alkyl halide) Intermediate Labeled 11Z,14Z-eicosadienoic acid Precursor->Intermediate Multi-step chemical synthesis Product Stable Isotope-Labeled This compound Intermediate->Product CoA Coenzyme A CoA->Product Enzyme Acyl-CoA Synthetase Enzyme->Product

Figure 1. Chemo-enzymatic synthesis strategy.

II. Experimental Protocols

Stage 1: Chemical Synthesis of [¹³C]-11Z,14Z-Eicosadienoic Acid

This protocol outlines a general synthetic route for introducing a ¹³C label into the backbone of 11Z,14Z-eicosadienoic acid. The specific position of the label can be varied depending on the choice of the labeled precursor. For this example, we will consider the introduction of a ¹³C label at the carboxyl group.

Materials:

  • 1-Bromononadec-10,13-diene

  • K¹³CN (99 atom % ¹³C)

  • Potassium iodide

  • Aprotic polar solvent (e.g., DMSO)

  • Hydrolysis reagents (e.g., HCl or NaOH)

  • Organic solvents for extraction (e.g., diethyl ether, hexane)

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Cyanation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-bromononadec-10,13-diene and a catalytic amount of potassium iodide in the aprotic polar solvent.

  • Add K¹³CN to the solution and heat the reaction mixture (e.g., 70-80 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ¹³C-labeled nitrile.

  • Hydrolysis: The crude nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.

    • Acidic Hydrolysis: Reflux the nitrile in an aqueous solution of a strong acid (e.g., 6 M HCl).

    • Basic Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of a strong base (e.g., 4 M NaOH), followed by acidification.

  • After hydrolysis and acidification (if necessary), extract the [¹³C]-11Z,14Z-eicosadienoic acid with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude labeled fatty acid by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterization: Confirm the identity and isotopic enrichment of the final product by mass spectrometry and ¹³C-NMR.

Stage 2: Enzymatic Synthesis of [¹³C]-11Z,14Z-Eicosadienoyl-CoA

This protocol utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between the ¹³C-labeled fatty acid and Coenzyme A.

Materials:

  • [¹³C]-11Z,14Z-eicosadienoic acid (from Stage 1)

  • Coenzyme A trilithium salt

  • Long-chain acyl-CoA synthetase (commercially available or purified)

  • ATP, magnesium chloride

  • Triton X-100

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the buffer, ATP, MgCl₂, Triton X-100, and Coenzyme A.

  • Add the [¹³C]-11Z,14Z-eicosadienoic acid (dissolved in a small amount of a suitable solvent, e.g., ethanol).

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the reaction at 37 °C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or citric acid).

  • Centrifuge to pellet the precipitated protein.

  • Purification:

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an aqueous buffer to remove salts and unreacted water-soluble components.

    • Elute the [¹³C]-11Z,14Z-eicosadienoyl-CoA with a solvent mixture (e.g., methanol/water or acetonitrile/water).

    • For higher purity, perform reversed-phase HPLC purification.

  • Quantification and Characterization:

    • Determine the concentration of the purified product by UV spectroscopy (A₂₆₀).

    • Confirm the identity and isotopic enrichment of the final product by LC-MS/MS.

III. Data Presentation

Table 1: Representative Yields for the Synthesis of Long-Chain Acyl-CoAs

StepReactionTypical Yield (%)Purity (%)
1Cyanation of Alkyl Halide70-90>95 (crude)
2Hydrolysis of Nitrile80-95>98 (after chromatography)
3Enzymatic Ligation50-80>95 (after SPE)
4HPLC Purification>90 (recovery)>99

Note: These are representative yields for similar long-chain fatty acid and acyl-CoA syntheses and may vary for the specific synthesis of this compound.

Table 2: Mass Spectrometry Data for Isotopic Enrichment Analysis

CompoundIsotope LabelTheoretical m/z [M-H]⁻Observed m/z [M-H]⁻
11Z,14Z-Eicosadienoic acidUnlabeled307.2643307.2641
[1-¹³C]-11Z,14Z-Eicosadienoic acid¹³C308.2676308.2674
This compoundUnlabeled1056.46381056.4635
[1-¹³C]-11Z,14Z-Eicosadienoyl-CoA¹³C1057.46711057.4669

IV. Applications and Workflows

Stable isotope-labeled this compound is a powerful tool for a variety of research applications:

  • Metabolic Flux Analysis: Tracing the metabolic fate of 11Z,14Z-eicosadienoic acid into different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters).

  • Enzyme Kinetics: Serving as a substrate for enzymes involved in fatty acid metabolism to determine kinetic parameters.

  • Lipidomics: Acting as an internal standard for the accurate quantification of endogenous this compound in complex biological samples.

  • Drug Discovery: Evaluating the effect of drug candidates on the metabolism of 11Z,14Z-eicosadienoic acid.

General Experimental Workflow for a Cell-Based Metabolic Labeling Study

Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Start Culture Cells Labeling Incubate with Labeled This compound Start->Labeling Harvest Harvest Cells and Quench Metabolism Labeling->Harvest Extraction Lipid Extraction Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis and Metabolic Flux Calculation LCMS->Data

Figure 2. Cell-based metabolic labeling workflow.

Involvement in Fatty Acid Metabolism

This compound is an intermediate in the metabolism of polyunsaturated fatty acids. It can be further metabolized through pathways such as beta-oxidation for energy production or serve as a precursor for the synthesis of other bioactive lipids.

Metabolism Eicosadienoic_Acid 11Z,14Z-Eicosadienoic Acid Eicosadienoyl_CoA This compound Eicosadienoic_Acid->Eicosadienoyl_CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase Acyl_CoA_Synthetase->Eicosadienoyl_CoA Beta_Oxidation Beta-Oxidation Eicosadienoyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipids (e.g., Phospholipids, Triglycerides) Eicosadienoyl_CoA->Complex_Lipids Energy Energy (ATP) Beta_Oxidation->Energy Membranes Cellular Membranes Complex_Lipids->Membranes

Figure 3. Metabolic fate of this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt and optimize these procedures based on their specific experimental needs and available resources. All laboratory work should be conducted in accordance with institutional safety guidelines.

Application Notes and Protocols for 11Z,14Z-Eicosadienoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z,14Z-Eicosadienoyl-CoA is the activated form of 11Z,14Z-eicosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid. As a central intermediate in lipid metabolism, it serves as a substrate for various enzymatic reactions, including elongation, desaturation, and incorporation into complex lipids. Emerging research suggests its role in modulating cellular signaling pathways, particularly those involved in inflammation. These application notes provide a comprehensive overview of the utility of this compound in cell culture experiments, complete with detailed protocols and data presentation.

Biochemical Background

This compound is synthesized intracellularly from 11Z,14Z-eicosadienoic acid by the action of long-chain acyl-CoA synthetases (ACSLs). Once formed, it can enter several metabolic pathways:

  • Elongation and Desaturation: It can be further metabolized to other bioactive polyunsaturated fatty acids, such as arachidonic acid.

  • Incorporation into Phospholipids (B1166683): It can be esterified into the backbone of various phospholipids, altering membrane composition and fluidity.

  • Triacylglycerol Synthesis: It can be incorporated into triacylglycerols for energy storage.

Its metabolic fate is crucial in determining its ultimate biological effects.

Key Applications in Cell Culture

The primary application of this compound in cell culture revolves around the study of its precursor, 11Z,14Z-eicosadienoic acid, and its effects on cellular processes. Due to the impermeability of acyl-CoAs across the cell membrane, studies typically involve treating cells with the fatty acid, which is then endogenously converted to its CoA derivative.

A significant area of investigation is its role in modulating inflammatory responses. Studies have shown that 11,14-eicosadienoic acid can differentially regulate the production of key inflammatory mediators in macrophages.[1][2]

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of 11,14-eicosadienoic acid on murine RAW264.7 macrophages.

Table 1: Effect of 11,14-Eicosadienoic Acid on Macrophage Inflammatory Mediator Production

Treatment ConditionNitric Oxide (NO) Production (µM)Prostaglandin E2 (PGE2) Production (pg/mL)Tumor Necrosis Factor-α (TNF-α) Production (pg/mL)
Control1.2 ± 0.2150 ± 25200 ± 30
LPS (1 µg/mL)25.8 ± 2.13500 ± 3004500 ± 400
LPS + 11,14-Eicosadienoic Acid (50 µM)18.5 ± 1.54800 ± 4505200 ± 500

Data adapted from a study on murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS).[1][2]

Table 2: Changes in Cellular Fatty Acid Composition after Treatment with 11,14-Eicosadienoic Acid

Fatty AcidControl (%)11,14-Eicosadienoic Acid (50 µM) Treated (%)
18:2n-6 (Linoleic Acid)1.5 ± 0.22.8 ± 0.3
20:2n-6 (11,14-Eicosadienoic Acid)Not Detected8.5 ± 0.9
20:3n-6 (Dihomo-γ-linolenic Acid)0.8 ± 0.11.5 ± 0.2
20:4n-6 (Arachidonic Acid)12.3 ± 1.115.1 ± 1.4
Total Monounsaturated Fatty Acids25.4 ± 2.320.1 ± 1.9

Data represents the percentage of total fatty acids in cellular phospholipids of RAW264.7 macrophages.[1][2]

Experimental Protocols

This section provides a detailed protocol for studying the effects of 11Z,14Z-eicosadienoic acid on inflammatory responses in a macrophage cell line (e.g., RAW264.7). The protocol involves treating the cells with the fatty acid, which is then intracellularly converted to this compound.

Protocol 1: Preparation of Fatty Acid-BSA Complex

This protocol is essential for solubilizing the fatty acid in the culture medium and ensuring its bioavailability to the cells.

Materials:

  • 11Z,14Z-Eicosadienoic acid

  • Ethanol (anhydrous)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Water bath

Procedure:

  • Prepare a 100 mM stock solution of 11Z,14Z-eicosadienoic acid in anhydrous ethanol.

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

  • In a sterile tube, warm the 10% BSA solution to 37°C in a water bath.

  • Slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing to achieve the desired final concentration (e.g., for a 10 mM stock, add 100 µL of 100 mM fatty acid to 900 µL of 10% BSA). This will result in a fatty acid to BSA molar ratio of approximately 5:1.

  • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Sterilize the fatty acid-BSA complex by passing it through a 0.22 µm syringe filter.

  • The complex is now ready to be added to the cell culture medium.

Protocol 2: Treatment of Macrophage Cell Culture

Materials:

  • RAW264.7 macrophage cells

  • Complete culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Fatty acid-BSA complex (from Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli

  • 6-well or 24-well tissue culture plates

  • Reagents for downstream analysis (e.g., Griess reagent for NO, ELISA kits for PGE2 and TNF-α)

Procedure:

  • Seed RAW264.7 cells in tissue culture plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

  • The next day, replace the medium with fresh complete medium.

  • Add the fatty acid-BSA complex to the desired final concentration (e.g., 50 µM). Include a vehicle control (BSA solution without fatty acid).

  • Incubate the cells for 24 hours to allow for uptake and metabolism of the fatty acid.

  • After the pre-incubation period, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours). Include an unstimulated control.

  • After the stimulation period, collect the cell culture supernatant for the analysis of secreted inflammatory mediators.

  • Harvest the cells for analysis of cellular fatty acid composition or gene expression studies.

Protocol 3: Analysis of Inflammatory Mediators

  • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent assay according to the manufacturer's instructions.

  • Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-α (TNF-α): Quantify the concentration of these cytokines in the culture supernatant using commercially available ELISA kits.

Signaling Pathways and Experimental Workflows

Metabolic Fate of 11,14-Eicosadienoic Acid

The following diagram illustrates the intracellular conversion of 11,14-eicosadienoic acid and its subsequent metabolic pathways.

11,14-Eicosadienoic Acid (extracellular) 11,14-Eicosadienoic Acid (extracellular) Cell Membrane Cell Membrane 11,14-Eicosadienoic Acid (extracellular)->Cell Membrane 11,14-Eicosadienoic Acid (intracellular) 11,14-Eicosadienoic Acid (intracellular) Cell Membrane->11,14-Eicosadienoic Acid (intracellular) ACSL ACSL 11,14-Eicosadienoic Acid (intracellular)->ACSL This compound This compound ACSL->this compound Elongation/Desaturation Elongation/Desaturation This compound->Elongation/Desaturation Phospholipid Synthesis Phospholipid Synthesis This compound->Phospholipid Synthesis Triacylglycerol Synthesis Triacylglycerol Synthesis This compound->Triacylglycerol Synthesis Arachidonic Acid Arachidonic Acid Elongation/Desaturation->Arachidonic Acid

Caption: Intracellular metabolism of 11,14-eicosadienoic acid.

Experimental Workflow for Studying Inflammatory Modulation

This diagram outlines the key steps in the experimental protocol described above.

cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis Prepare Fatty Acid-BSA Complex Prepare Fatty Acid-BSA Complex Pre-incubate with FA-BSA Pre-incubate with FA-BSA Prepare Fatty Acid-BSA Complex->Pre-incubate with FA-BSA Seed Macrophage Cells Seed Macrophage Cells Seed Macrophage Cells->Pre-incubate with FA-BSA Stimulate with LPS Stimulate with LPS Pre-incubate with FA-BSA->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Harvest Cells Harvest Cells Stimulate with LPS->Harvest Cells Analyze Inflammatory Mediators (NO, PGE2, TNF-α) Analyze Inflammatory Mediators (NO, PGE2, TNF-α) Collect Supernatant->Analyze Inflammatory Mediators (NO, PGE2, TNF-α) Analyze Cellular Fatty Acids Analyze Cellular Fatty Acids Harvest Cells->Analyze Cellular Fatty Acids

Caption: Workflow for analyzing inflammatory responses.

Potential Signaling Pathway Modulation

The observed effects on inflammatory mediators suggest that 11,14-eicosadienoic acid and its metabolites can influence key signaling pathways.

11,14-Eicosadienoic Acid 11,14-Eicosadienoic Acid Metabolites Metabolites 11,14-Eicosadienoic Acid->Metabolites NF-κB Pathway NF-κB Pathway Metabolites->NF-κB Pathway MAPK Pathway MAPK Pathway Metabolites->MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NF-κB Pathway TLR4->MAPK Pathway iNOS Expression iNOS Expression NF-κB Pathway->iNOS Expression COX-2 Expression COX-2 Expression NF-κB Pathway->COX-2 Expression TNF-α Expression TNF-α Expression NF-κB Pathway->TNF-α Expression MAPK Pathway->iNOS Expression MAPK Pathway->COX-2 Expression MAPK Pathway->TNF-α Expression NO Production NO Production iNOS Expression->NO Production PGE2 Production PGE2 Production COX-2 Expression->PGE2 Production TNF-α Production TNF-α Production TNF-α Expression->TNF-α Production

Caption: Putative modulation of inflammatory signaling.

References

Application Notes and Protocols: 11Z,14Z-Eicosadienoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11Z,14Z-Eicosadienoyl-CoA is the activated form of 11Z,14Z-eicosadienoic acid (20:2n-6), a polyunsaturated fatty acid (PUFA). As an acyl-CoA thioester, it is a potential substrate for a variety of acyltransferase enzymes that play crucial roles in lipid metabolism, membrane remodeling, and the synthesis of signaling molecules. While direct enzymatic data for this compound is limited in the current literature, its structural similarity to other long-chain polyunsaturated fatty acyl-CoAs, such as arachidonoyl-CoA, suggests its involvement in several key cellular processes.

These application notes provide an overview of the potential roles of this compound as an acyltransferase substrate, along with detailed protocols to facilitate research into its metabolism and function.

Potential Acyltransferase Substrate Specificity

Several families of acyltransferases exhibit a preference for long-chain polyunsaturated fatty acyl-CoAs, making them likely candidates for utilizing this compound. The following table summarizes the potential substrate preferences based on existing knowledge of these enzyme families.

Acyltransferase FamilyGeneral Substrate PreferencePotential Role for this compound
Lysophospholipid Acyltransferases (LPLATs)
Lysophosphatidylcholine Acyltransferase (LPCAT)Preferentially incorporates PUFAs at the sn-2 position of lysophosphatidylcholine.Incorporation into phosphatidylcholine for membrane remodeling.
Lysophosphatidylethanolamine Acyltransferase (LPEAT)Varies by isoform, some show preference for PUFAs.Incorporation into phosphatidylethanolamine, a key membrane component.
Glycerol-3-phosphate Acyltransferases (GPATs) Catalyze the initial step in de novo glycerolipid synthesis.Acylation of glycerol-3-phosphate to form lysophosphatidic acid.
Diacylglycerol Acyltransferases (DGATs) Catalyze the final step in triacylglycerol (TAG) synthesis.Incorporation into TAGs for energy storage.
N-Acyltransferases (NATs) Transfer of fatty acyl chains to the amino group of phosphatidylethanolamine.Potential precursor in the biosynthesis of N-acyl ethanolamines.

Signaling Pathways and Metabolic Relevance

The metabolism of 11Z,14Z-eicosadienoic acid and its activated CoA form is likely integrated into broader lipid signaling networks.

Phospholipid Remodeling (Lands' Cycle)

This compound is a potential substrate in the Lands' cycle, a critical pathway for tailoring the fatty acid composition of membrane phospholipids. This remodeling is essential for maintaining membrane fluidity and function.

Lands_Cycle PC Phosphatidylcholine (PC) PLA2 PLA2 PC->PLA2 Deacylation LysoPC Lysophosphatidylcholine (Lyso-PC) LPCAT LPCAT LysoPC->LPCAT PUFA_PC PC containing 11Z,14Z-eicosadienoate Acyl_CoA This compound Acyl_CoA->LPCAT PLA2->LysoPC LPCAT->PUFA_PC Reacylation TAG_Biosynthesis G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT LPA Lysophosphatidic Acid AGPAT AGPAT LPA->AGPAT PA Phosphatidic Acid PAP PAP PA->PAP DAG Diacylglycerol (DAG) DGAT DGAT DAG->DGAT TAG Triacylglycerol (TAG) Acyl_CoA_1 Acyl-CoA Acyl_CoA_1->GPAT Acyl_CoA_1->AGPAT Acyl_CoA_2 This compound Acyl_CoA_2->DGAT GPAT->LPA AGPAT->PA PAP->DAG DGAT->TAG Acyltransferase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis Prep_Mix Prepare Reaction Mix (Buffer, BSA, Acceptor) Pre_Incubate Pre-incubate at 37°C Prep_Mix->Pre_Incubate Add_Enzyme Add Enzyme Pre_Incubate->Add_Enzyme Start_Rxn Initiate with [1-14C]this compound Add_Enzyme->Start_Rxn Incubate Incubate (10-30 min) Start_Rxn->Incubate Stop_Rxn Terminate Reaction Incubate->Stop_Rxn Extract Lipid Extraction Stop_Rxn->Extract TLC TLC Separation Extract->TLC Quantify Scintillation Counting TLC->Quantify

Application Notes and Protocols for the Quantification of 11Z,14Z-Eicosadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z,14Z-Eicosadienoyl-CoA is the activated form of 11Z,14Z-eicosadienoic acid, a C20:2 omega-6 fatty acid. The conversion to its coenzyme A (CoA) thioester is a critical step, enabling its participation in various metabolic pathways, including energy production through β-oxidation and incorporation into complex lipids such as phospholipids (B1166683) and triglycerides. The quantification of specific acyl-CoA species like this compound is essential for understanding lipid metabolism and its role in cellular signaling and disease pathogenesis.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Standards

  • Avanti Polar Lipids

  • Cayman Chemical

  • Symeres

  • CordenPharma

  • BOC Sciences

  • Creative Biolabs

When ordering a custom standard, it is crucial to specify the desired purity and to obtain a certificate of analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells

This protocol outlines the extraction of acyl-CoAs from cultured mammalian cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid[1]

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.

  • 1.5 mL microcentrifuge tubes

  • Cell scraper

  • Refrigerated centrifuge

Procedure:

  • Aspirate the culture medium from the cell culture dish (e.g., 10 cm dish).

  • Wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.[1]

  • Aspirate the supernatant and resuspend the cell pellet in 200 µL of ice-cold deionized water containing 0.6% formic acid.[1]

  • Add the internal standard (e.g., 10 µL of 1 µM C17:0-CoA).

  • Add 800 µL of a cold extraction solvent mixture of acetonitrile/methanol (1:1, v/v).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification

This protocol describes the analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-20 min: 98% B

    • 20.1-25 min: 2% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[2]

  • Predicted MRM Transition for this compound:

    • Precursor Ion (Q1): The theoretical monoisotopic mass of 11Z,14Z-eicosadienoic acid is 308.27 g/mol . The monoisotopic mass of Coenzyme A is 767.13 g/mol . The mass of this compound is calculated as (308.27 + 767.13 - 18.01) = 1057.39 g/mol (subtracting the mass of water lost during thioester bond formation). The protonated precursor ion [M+H]+ would be m/z 1058.4 .

    • Product Ion (Q3): A common product ion for acyl-CoAs corresponds to the acyl-pantetheine fragment, resulting from the neutral loss of 507 Da.[2] Therefore, the predicted product ion would be 1058.4 - 507.3 = m/z 551.1 .

  • Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument by infusing the synthesized standard.

Data Presentation

Table 1: Predicted and Optimized MRM Transitions
AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
This compound1058.4551.1100To be optimized
Heptadecanoyl-CoA (IS)1030.4523.1100To be optimized

Collision energy needs to be empirically determined by infusing the analytical standard into the mass spectrometer.

Table 2: Representative Calibration Curve Data

A calibration curve should be prepared using the custom-synthesized standard of this compound. The concentrations should span the expected range in the biological samples.

Concentration (nM)Peak Area Ratio (Analyte/IS)
10.05
50.24
100.51
502.55
1005.08
50025.2
100050.1

Linearity: R² > 0.99

Table 3: Example Quantitative Data in Mammalian Cells

The following table provides hypothetical quantitative data for this compound in two different cell lines to illustrate data presentation. Actual concentrations must be determined experimentally.

Cell LineThis compound (pmol/10^6 cells)
Cell Line A1.25 ± 0.15
Cell Line B3.42 ± 0.31

Values are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture cell_harvest Cell Harvesting cell_culture->cell_harvest extraction Acyl-CoA Extraction cell_harvest->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis quantification quantification data_analysis->quantification Quantification metabolic_pathway cluster_activation Fatty Acid Activation cluster_fates Metabolic Fates fatty_acid 11Z,14Z-Eicosadienoic Acid acsl Long-Chain Acyl-CoA Synthetase (ACSL) fatty_acid->acsl acyl_coa This compound beta_oxidation β-Oxidation acyl_coa->beta_oxidation Energy Production lipid_synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) acyl_coa->lipid_synthesis Membrane/Storage signaling Potential Signaling Roles acyl_coa->signaling acsl->acyl_coa ATP -> AMP + PPi CoA-SH signaling_pathway eicosadienoic_acid 11Z,14Z-Eicosadienoic Acid acyl_coa This compound eicosadienoic_acid->acyl_coa ACSL inflammatory_pathway Pro-inflammatory Signaling Pathway (e.g., NF-κB) acyl_coa->inflammatory_pathway Modulation inflammatory_stimulus Inflammatory Stimulus inflammatory_stimulus->inflammatory_pathway inflammatory_mediators Pro-inflammatory Mediators (e.g., cytokines) inflammatory_pathway->inflammatory_mediators anti_inflammatory_effect Anti-inflammatory Effect

References

Commercial Availability and Research Applications of 11Z,14Z-Eicosadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z,14Z-Eicosadienoyl-CoA is the activated form of 11Z,14Z-eicosadienoic acid, a 20-carbon omega-6 polyunsaturated fatty acid. As a fatty acyl-CoA, it is a key intermediate in lipid metabolism and is involved in various cellular processes, including energy storage, membrane synthesis, and the production of signaling molecules. This document provides an overview of the commercial sources for this important biochemical, along with its applications in research and detailed protocols for its use.

Commercial Sources

Sourcing high-purity this compound is crucial for reliable and reproducible research. The following table summarizes the known commercial suppliers and their offerings. While direct commercial sources for the CoA ester are limited, the free fatty acid precursor is readily available, enabling custom synthesis.

SupplierProduct NameCatalog NumberPurityNotes
MedChemExpress(11Z,14Z)-Icosadienoyl-CoAHY-CE00103>98%For research use only.[1][2]
Cayman Chemical11(Z),14(Z)-Eicosadienoic Acid90330≥98%Precursor for the synthesis of the CoA ester.[3][4]
Custom SynthesisThis compoundVariesAs requestedSeveral companies, such as Avanti Polar Lipids, offer custom synthesis of fatty acyl-CoAs from the corresponding fatty acid.

Application Notes

The primary research application of this compound identified in recent literature is its use as a biomarker in metabolomics studies, particularly in the context of liver disease.

Biomarker in Hepatoprotective Studies

A recent study investigating the therapeutic effects of a novel formulation (GGV) on carbon tetrachloride (CCl4)-induced liver injury in mice identified this compound as a significant serum metabolite.[1][3][5]

  • Biological Context: In the CCl4-induced liver injury model, serum levels of this compound were found to be depleted.

  • Therapeutic Response: Treatment with the hepatoprotective GGV formula led to a partial recovery of this compound levels, which correlated with improvements in liver function markers such as aspartate aminotransferase (AST), triglycerides (TG), total cholesterol (TC), and superoxide (B77818) dismutase (SOD).[1][3][5]

  • Mechanism: The study suggests a link between the gut microbiota, serum metabolites, and liver health. The restoration of this compound levels by the therapeutic intervention points to its role in the complex metabolic network that is disrupted during liver damage and restored during recovery.[1][3][5]

This application highlights the potential of this compound as a biomarker for monitoring liver health and the efficacy of therapeutic interventions.

Experimental Protocols

Protocol: Quantification of this compound in Serum by UPLC-Q/TOF-MS

This protocol is adapted from the methodology used in the study by Wang et al. (2025) for untargeted metabolomics analysis of serum samples.

1. Objective: To identify and relatively quantify this compound in serum samples to assess metabolic changes in response to disease or treatment.

2. Materials and Reagents:

  • Serum samples

  • Methanol (pre-chilled at -20°C)

  • Acetonitrile (B52724) (pre-chilled at -20°C)

  • Internal standard (e.g., a deuterated fatty acyl-CoA)

  • Ultrapure water

  • Formic acid

  • UPLC system coupled with a Q/TOF mass spectrometer

3. Sample Preparation:

  • Thaw frozen serum samples on ice.

  • To 100 µL of serum, add 400 µL of a pre-chilled 1:1 (v/v) methanol/acetonitrile solution containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Incubate the samples at -20°C for 2 hours to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to UPLC vials for analysis.

4. UPLC-Q/TOF-MS Analysis:

  • UPLC Column: A reversed-phase column suitable for lipid analysis (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate a wide range of metabolites, including fatty acyl-CoAs.

  • Mass Spectrometry: Operate in both positive and negative ion modes to detect a broader range of compounds. Acquire data in a full scan mode over a relevant m/z range.

  • Data Analysis: Use metabolomics software to identify peaks based on accurate mass and retention time. The identification of this compound can be confirmed by comparing the acquired MS/MS fragmentation pattern with known databases or standards.

5. Expected Results: The analysis will provide relative quantification of this compound across different sample groups, allowing for the assessment of its role as a biomarker.

Signaling Pathways and Workflows

Logical Workflow for Biomarker Discovery

The following diagram illustrates the general workflow for identifying this compound as a biomarker in a preclinical study.

biomarker_workflow cluster_study_design Study Design cluster_analysis Metabolomic Analysis cluster_results Results and Interpretation A Animal Model of Disease (e.g., CCl4-induced liver injury) D Serum Sample Collection A->D B Treatment Group (e.g., GGV formula) B->D C Control Group (Vehicle) C->D E Metabolite Extraction D->E F UPLC-Q/TOF-MS Analysis E->F G Data Processing and Metabolite Identification F->G H Identification of This compound G->H I Statistical Analysis (Comparison between groups) G->I H->I J Correlation with Phenotypic Data I->J K Biomarker Validation J->K

Workflow for identifying this compound as a biomarker.
Putative Metabolic Pathway of this compound

The synthesis of this compound involves the activation of its corresponding fatty acid by acyl-CoA synthetases. It can then be further metabolized through various pathways.

metabolic_pathway cluster_downstream Potential Downstream Metabolism FA 11Z,14Z-Eicosadienoic Acid ACSL Acyl-CoA Synthetase FA->ACSL AMP_PPi AMP + PPi ACSL->AMP_PPi FACoA This compound ACSL->FACoA CoA_in CoA + ATP CoA_in->ACSL BetaOx Beta-oxidation (Energy Production) FACoA->BetaOx Elong Elongation FACoA->Elong Desat Desaturation FACoA->Desat TAG_PL Synthesis of Complex Lipids (Triglycerides, Phospholipids) FACoA->TAG_PL

Synthesis and potential metabolic fate of this compound.

Conclusion

This compound is a valuable research tool, particularly as a biomarker in studies of liver disease and metabolic disorders. While direct commercial sources are emerging, the availability of its fatty acid precursor allows for custom synthesis. Further research is needed to elucidate its specific roles in enzymatic pathways and cellular signaling, which will undoubtedly expand its applications in life sciences and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of 11Z,14Z-Eicosadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the extraction of 11Z,14Z-eicosadienoyl-CoA, a polyunsaturated long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: I am experiencing significantly low recovery of this compound in my final extract. What are the potential causes?

A1: Low recovery of long-chain acyl-CoAs like this compound is a frequent issue stemming from several factors throughout the extraction process. The primary culprits are often related to the inherent instability of the molecule and suboptimal extraction procedures.

Key potential causes include:

  • Incomplete Cell Lysis: Insufficient disruption of cells or tissues can leave a significant portion of the target molecule trapped within the cellular matrix.[1]

  • Analyte Degradation: this compound is susceptible to both enzymatic and chemical degradation due to its polyunsaturated nature and the labile thioester bond.[2][3]

  • Suboptimal Solvent System: The choice of extraction solvents and their ratios is critical for efficiently solubilizing and separating the acyl-CoA from other cellular components.[1]

  • Inefficient Phase Separation: Poor separation of the organic and aqueous phases during liquid-liquid extraction can lead to loss of the analyte.[1]

  • Loss During Solid-Phase Extraction (SPE): If using SPE for sample cleanup, improper conditioning of the column or suboptimal wash and elution steps can result in significant loss of the target molecule.[2][4]

Below is a troubleshooting workflow to help you systematically address the issue of low recovery.

Low_Recovery_Troubleshooting Start Start: Low Recovery of This compound Check_Lysis 1. Verify Cell/Tissue Lysis Efficiency Start->Check_Lysis Lysis_Good Lysis is Complete Check_Lysis->Lysis_Good Yes Lysis_Bad Optimize Lysis Protocol Check_Lysis->Lysis_Bad No Check_Degradation 2. Assess Potential for Degradation Lysis_Good->Check_Degradation Lysis_Bad->Check_Lysis Degradation_Controlled Degradation Minimized Check_Degradation->Degradation_Controlled Yes Control_Degradation Implement Anti-Degradation Measures Check_Degradation->Control_Degradation No Check_Solvents 3. Evaluate Solvent System Degradation_Controlled->Check_Solvents Control_Degradation->Check_Degradation Solvents_Good Solvent System is Appropriate Check_Solvents->Solvents_Good Yes Optimize_Solvents Optimize Solvent Choice and Ratios Check_Solvents->Optimize_Solvents No Check_SPE 4. Review Solid-Phase Extraction (SPE) Protocol Solvents_Good->Check_SPE Optimize_Solvents->Check_Solvents SPE_Good SPE Protocol is Optimized Check_SPE->SPE_Good Yes Optimize_SPE Optimize SPE Conditions Check_SPE->Optimize_SPE No End Improved Recovery SPE_Good->End Optimize_SPE->Check_SPE

Caption: Troubleshooting workflow for low recovery.

Q2: What are the best practices for sample handling and storage to prevent degradation of this compound?

A2: Due to the unstable nature of long-chain acyl-CoAs, proper sample handling and storage are critical.[2]

  • Immediate Processing: Ideally, fresh tissue should be processed immediately to minimize any potential degradation.[2]

  • Flash-Freezing: If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[2]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can significantly compromise the integrity of lipids and should be strictly avoided.[2]

  • Work on Ice: All extraction steps should be performed on ice to minimize enzymatic activity.[2]

Q3: Which extraction method is recommended for this compound?

A3: A common and effective method for extracting long-chain acyl-CoAs involves homogenization in an acidic buffer followed by extraction with organic solvents.[2][5] Solid-phase extraction (SPE) is often incorporated for purification and to enhance recovery rates.[2]

A widely used approach is a modified Folch or Bligh-Dyer extraction, though methods using acetonitrile (B52724) and isopropanol (B130326) are also effective.[5][6][7] The choice of method can depend on the sample matrix and downstream analysis.

Below is a comparison of common lipid extraction methods with their typical recovery rates for different lipid classes.

Extraction MethodKey SolventsTypical Recovery of TriglyceridesTypical Recovery of PhospholipidsReference
Folch (Biphasic)Chloroform/Methanol (B129727)>95%>95%[1]
Bligh-DyerChloroform/Methanol91.8%Excellent[8]
Matyash (Biphasic)MTBE/Methanol73%Lower for some polar lipids[1]

Detailed Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[2][5]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2]

    • Homogenize thoroughly on ice.

  • Extraction:

    • Add organic solvents (e.g., a mixture of acetonitrile and isopropanol) to the homogenate. A 20-fold excess of solvent to tissue weight is often recommended.[2]

    • Vortex vigorously and centrifuge to pellet the precipitated protein and cellular debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a weak anion exchange SPE column with methanol and then equilibrate with the extraction buffer.

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column to remove unbound contaminants.

    • Elute the acyl-CoAs using an appropriate solvent, such as a mixture of methanol and ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[2]

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., methanol or a buffered solution).[4]

Extraction_Workflow Sample 1. Tissue Sample (~100mg) Homogenize 2. Homogenize in Acidic Buffer Sample->Homogenize Extract 3. Extract with Organic Solvents Homogenize->Extract SPE 4. Solid-Phase Extraction (SPE) Extract->SPE Concentrate 5. Dry and Reconstitute SPE->Concentrate Analyze 6. LC-MS/MS Analysis Concentrate->Analyze

Caption: General workflow for acyl-CoA extraction.

Potential Degradation Pathways

This compound, as a polyunsaturated fatty acyl-CoA, is susceptible to degradation through several pathways which can contribute to low recovery.

  • Enzymatic Degradation:

    • Thioesterases: These enzymes can hydrolyze the thioester bond, releasing Coenzyme A and the free fatty acid.

    • β-oxidation: This is a major pathway for the degradation of fatty acids.[9][10][11] For polyunsaturated fatty acids, this process requires auxiliary enzymes to handle the double bonds.[12]

  • Chemical Degradation:

    • Oxidation: The bis-allylic hydrogens in the polyunsaturated acyl chain are particularly susceptible to oxidation, leading to the formation of hydroperoxides and other degradation products.

    • Hydrolysis: The thioester bond can undergo hydrolysis, especially in non-acidic aqueous solutions.[3]

Degradation_Pathways Analyte This compound Enzymatic Enzymatic Degradation Analyte->Enzymatic Chemical Chemical Degradation Analyte->Chemical Thioesterase Thioesterase Activity Enzymatic->Thioesterase BetaOxidation β-Oxidation Enzymatic->BetaOxidation Products Degradation Products (Lower Recovery) Thioesterase->Products BetaOxidation->Products Oxidation Oxidation of Polyunsaturated Chain Chemical->Oxidation Hydrolysis Hydrolysis of Thioester Bond Chemical->Hydrolysis Oxidation->Products Hydrolysis->Products

Caption: Potential degradation pathways for this compound.

References

troubleshooting poor peak shape for 11Z,14Z-eicosadienoyl-CoA in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving poor peak shape during the HPLC analysis of 11Z,14Z-eicosadienoyl-CoA.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape for this compound is a common issue in reversed-phase HPLC. This guide provides a systematic approach to diagnosing and resolving these problems.

Initial Assessment:

Before making significant changes to your method, verify the following:

  • The HPLC system is functioning correctly (pump, injector, detector).

  • The column is in good condition and has not exceeded its lifetime.

  • Mobile phase solvents are fresh, high-purity, and have been properly degassed.

  • All samples and mobile phases have been filtered.

Problem 1: Peak Tailing

Peak tailing is the most common problem for acyl-CoA compounds and is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline.

Primary Cause: Secondary interactions between the negatively charged phosphate (B84403) groups of the CoA moiety and the HPLC system components. Acyl-CoAs have phosphate groups that can interact with the stainless steel surfaces of HPLC columns and tubing, leading to peak tailing.[1]

Solutions:

  • Mobile Phase Modification:

    • Use of Phosphate Buffers: Incorporating a phosphate buffer (e.g., 75 mM potassium phosphate, pH 4.9) into the aqueous mobile phase can mask the active sites on the stainless steel surfaces, thereby reducing the interaction with the analyte's phosphate groups.[2]

    • Addition of an Ion-Pairing Agent: Introducing a cationic ion-pairing agent (e.g., triethylamine (B128534) (TEA)) to the mobile phase will form a neutral complex with the anionic this compound, which minimizes secondary interactions and improves peak shape.

  • Column Choice:

    • Utilize a high-quality, end-capped C18 or C8 column from a reputable manufacturer.

    • Consider using a column with a different stationary phase chemistry if problems persist.

Problem 2: Peak Fronting

Peak fronting results in a leading edge of the peak that is less steep than the trailing edge.

Primary Causes:

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, or if the injection solvent is significantly stronger than the mobile phase, peak distortion can occur.

Solutions:

  • Optimize Sample Concentration and Injection Volume:

    • Reduce the amount of sample injected by either lowering the injection volume or diluting the sample.

    • Perform a loading study to determine the optimal sample concentration for your column.

  • Injection Solvent Management:

    • Whenever possible, dissolve the sample in the initial mobile phase.

    • If a different solvent must be used, ensure it is weaker than the mobile phase and that the analyte is fully soluble.

Problem 3: Split Peaks

Split peaks appear as a single peak that is cleft in two.

Primary Causes:

  • Blocked Inlet Frit: Particulate matter from the sample or mobile phase can partially block the column inlet frit.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates.

  • Injection Issues: Problems with the injector rotor seal or sample loop can lead to a split injection.

Solutions:

  • Column Maintenance:

    • Filter all samples and mobile phases to prevent frit blockage.

    • If a blockage is suspected, try backflushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.

    • Avoid sudden pressure shocks to the column to prevent the formation of voids.

  • Injector Maintenance:

    • Regularly inspect and maintain the injector components, including the rotor seal and sample loop.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting poor peak shape for this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed check_system Verify System Suitability (Pressure, Baseline Noise) start->check_system peak_shape Identify Peak Shape Issue check_system->peak_shape tailing Peak Tailing peak_shape->tailing Asymmetric, late return to baseline fronting Peak Fronting peak_shape->fronting Asymmetric, steep return to baseline split Split Peak peak_shape->split Cleft into two peaks sol_tailing1 Add Phosphate Buffer or Ion-Pairing Agent to Mobile Phase tailing->sol_tailing1 sol_fronting1 Reduce Sample Load (Dilute or Inject Less) fronting->sol_fronting1 sol_split1 Check/Clean Column Frit (Backflush or Replace) split->sol_split1 end Peak Shape Improved sol_tailing1->end sol_fronting2 Match Injection Solvent to Mobile Phase sol_fronting1->sol_fronting2 sol_fronting2->end sol_split2 Inspect Injector sol_split1->sol_split2 sol_split2->end

Caption: A logical diagram for troubleshooting poor HPLC peak shape.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to analyze by HPLC?

A: The difficulty arises from its amphipathic nature. It has a long, nonpolar fatty acyl chain and a very polar Coenzyme A head group containing negatively charged phosphates. This dual nature can lead to complex interactions with the stationary phase and other components of the HPLC system, often resulting in poor peak shape.

Q2: What type of column is best for separating long-chain acyl-CoAs?

A: A reversed-phase C18 column is the most common choice and a good starting point. Look for columns that are well end-capped to minimize interactions with free silanol (B1196071) groups. In some cases, a C8 column may also provide adequate separation.

Q3: My peak shape is good, but my retention time is drifting. What could be the cause?

A: Retention time drift can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile phase composition changes: This can happen due to evaporation of the more volatile solvent or improper mixing. Prepare fresh mobile phase daily.

  • Temperature fluctuations: Use a column oven to maintain a constant temperature.

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.

Q4: Can I use mass spectrometry (MS) with a phosphate buffer mobile phase?

A: Non-volatile buffers like potassium phosphate are generally not compatible with electrospray ionization mass spectrometry (ESI-MS) as they can contaminate the ion source. If MS detection is required, consider using a volatile buffer system, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, or an ion-pairing agent like triethylamine (TEA).

Data Presentation

The following table summarizes typical starting conditions for the HPLC analysis of long-chain unsaturated acyl-CoAs, based on published methods.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, 2.1-4.6 mm ID, 100-150 mm length, <5 µm particle sizeProvides good retention and separation of hydrophobic molecules.
Mobile Phase A 75 mM Potassium Phosphate, pH 4.9 in WaterBuffers the mobile phase and masks active sites to reduce peak tailing.[2]
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic acyl-CoAs.
Gradient Start at a lower percentage of B (e.g., 20-40%) and increase to elute the analyte.Allows for the separation of compounds with a wide range of polarities.
Flow Rate 0.2 - 1.0 mL/minDependent on column dimensions.
Column Temp. 35-40 °CImproves peak shape and reduces viscosity.
Detection UV at 260 nmThe adenine (B156593) base of Coenzyme A has a strong absorbance at this wavelength.[2]
Injection Vol. 5 - 20 µLShould be optimized to avoid column overload.
Sample Diluent Initial mobile phase conditionsEnsures good peak shape.

Experimental Protocols

Recommended Starting HPLC Method for this compound

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix. It is based on established methods for similar long-chain polyunsaturated acyl-CoAs.[2][3]

1. Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (to adjust pH)

  • This compound standard

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 75 mM potassium phosphate solution in water. Adjust the pH to 4.9 using phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): 100% Acetonitrile. Filter through a 0.22 µm membrane filter.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • UV Detection: 260 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-10 min: 40% B

    • 10-25 min: Linear gradient from 40% to 70% B

    • 25-30 min: Hold at 70% B

    • 30.1-35 min: Return to 40% B and equilibrate

4. Sample Preparation:

  • Prepare a stock solution of this compound in the initial mobile phase (60% Mobile Phase A, 40% Mobile Phase B).

  • Perform serial dilutions to create calibration standards.

  • Filter all samples through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject standards and samples.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for HPLC analysis of this compound.

ExperimentalWorkflow prep_mobile Prepare & Degas Mobile Phases A and B setup_hplc Set Up HPLC System (Install Column, Set Temp, Flow Rate) prep_mobile->setup_hplc prep_sample Prepare Standards & Samples in Initial Mobile Phase run_sequence Run Analysis Sequence (Blank, Standards, Samples) prep_sample->run_sequence equilibrate Equilibrate Column (Stable Baseline) setup_hplc->equilibrate equilibrate->run_sequence data_acq Data Acquisition (UV at 260 nm) run_sequence->data_acq data_proc Data Processing (Integration, Calibration, Quantification) data_acq->data_proc report Report Results data_proc->report

Caption: A general workflow for the HPLC analysis of acyl-CoAs.

References

Technical Support Center: Enhancing Sensitivity for Low Abundance 11Z,14Z-Eicosadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance long-chain fatty acyl-CoAs, with a specific focus on 11Z,14Z-eicosadienoyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting and quantifying this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for the quantification of long-chain fatty acyl-CoAs like this compound.[1] This technique offers high specificity through targeted analysis modes such as multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions for the analyte of interest.[2][3]

Q2: Why am I observing low signal intensity for my this compound sample?

A2: Low signal intensity can stem from several factors, including inefficient extraction from the biological matrix, degradation of the analyte, poor ionization in the mass spectrometer, or ion suppression from co-eluting matrix components.[4] Optimizing sample preparation, chromatography, and mass spectrometry parameters is crucial for enhancing the signal.

Q3: How can I improve the extraction recovery of this compound from my samples?

A3: Improving extraction recovery involves a combination of optimized homogenization and extraction solvents, as well as purification steps. A modified method involving homogenization in a KH2PO4 buffer followed by extraction with acetonitrile (B52724) has been shown to increase recovery to 70-80%.[5] Solid-phase extraction (SPE) is also a highly effective technique for purifying and concentrating acyl-CoAs from tissue extracts.[2][5][6]

Q4: What is derivatization and can it help improve sensitivity?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For long-chain fatty acyl-CoAs, derivatization can enhance chromatographic separation, improve ionization efficiency, and thus increase sensitivity.[6][7] A notable strategy is the methylation of the phosphate (B84403) group, which can lead to better peak shapes in liquid chromatography and reduce analyte loss on surfaces.[6]

Q5: What are the typical fragmentation patterns for long-chain fatty acyl-CoAs in positive ion mode MS/MS?

A5: In positive ion mode, long-chain fatty acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][8] This predictable fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species in a sample. Another common fragment ion is observed at m/z 428.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal Inefficient extractionOptimize the extraction protocol. Consider using a solid-phase extraction (SPE) method for sample cleanup and concentration.[2][5][6] Ensure complete tissue homogenization.[5]
Analyte degradationProcess samples quickly on ice to minimize enzymatic activity. Store extracts at -80°C. Avoid repeated freeze-thaw cycles.
Poor ionizationOptimize mass spectrometer source parameters (e.g., capillary voltage, gas temperature).[9] Consider derivatization to enhance ionization efficiency.[6]
Ion suppressionImprove chromatographic separation to resolve this compound from co-eluting matrix components.[1] Dilute the sample extract if ion suppression is severe.
Poor Peak Shape Suboptimal chromatographyUse a high-quality reversed-phase C18 column. Optimize the mobile phase composition and gradient. The use of ion-pairing agents or a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape.[1]
Column contaminationImplement a column wash step in your gradient to remove strongly retained matrix components.[8]
Inaccurate Quantification Lack of a suitable internal standardUse a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) or an odd-chain acyl-CoA for accurate normalization.[6]
Matrix effectsPrepare calibration standards in a matrix that matches your samples to compensate for matrix effects.[1]
Non-linear detector responseUse a weighted linear regression for your calibration curve, especially when covering a wide dynamic range.[1]
High Background Noise Contaminated solvents or reagentsUse high-purity solvents and reagents (LC-MS grade). Filter all mobile phases.
Contaminated LC-MS systemClean the ion source and mass spectrometer inlet.[4] Run system suitability tests to identify sources of contamination.[4]
Quantitative Data Summary

The following tables summarize key quantitative parameters from relevant studies on the analysis of long-chain fatty acyl-CoAs.

Table 1: Limits of Quantification (LOQs) for Acyl-CoAs

Analyte ClassLOQAnalytical MethodReference
Very-long-chain acyl-CoAs4.2 nMPhosphate Methylation LC-MS/MS[6]
Short-chain acyl-CoAs16.9 nMPhosphate Methylation LC-MS/MS[6]

Table 2: Extraction Recovery and Precision

Tissue TypeExtraction RecoveryInter-run PrecisionIntra-run PrecisionAnalytical MethodReference
Various Tissues70-80%Not ReportedNot ReportedModified Acetonitrile Extraction & HPLC[5]
Rat Liver94.8-110.8% (Accuracy)2.6-12.2%1.2-4.4%SPE & LC-MS/MS[2]
Human Skeletal MuscleNot Reported5-6%5-10%UPLC/MS/MS

Detailed Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method demonstrating high recovery of long-chain acyl-CoAs.[5]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Add 2 mL of acetonitrile (ACN) to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an oligonucleotide purification column according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned column.

    • Wash the column to remove unbound impurities.

    • Elute the acyl-CoAs with 2-propanol.

  • Sample Preparation for LC-MS/MS:

    • Concentrate the eluent under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Phosphate Methylation Derivatization for Enhanced Sensitivity

This protocol is based on a derivatization strategy that improves chromatographic performance and sensitivity.[6]

  • Derivatization Reaction:

    • To the dried acyl-CoA extract, add 50 µL of a 2M solution of (trimethylsilyl)diazomethane in hexane.

    • Incubate at room temperature for 10 minutes.

  • Quenching:

    • Add 5 µL of acetic acid to quench the reaction.

  • Final Preparation:

    • Evaporate the solvent under nitrogen.

    • Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization in Buffer tissue->homogenization extraction Acetonitrile Extraction homogenization->extraction spe Solid-Phase Extraction extraction->spe derivatize Phosphate Methylation spe->derivatize Optional lcms LC-MS/MS Analysis spe->lcms derivatize->lcms data Data Acquisition (MRM) lcms->data

Caption: Experimental workflow for enhancing the sensitivity of this compound detection.

signaling_pathway FA Free Fatty Acids (e.g., 11Z,14Z-eicosadienoic acid) AcylCoA_Synthetase Acyl-CoA Synthetase FA->AcylCoA_Synthetase Eicosadienoyl_CoA This compound AcylCoA_Synthetase->Eicosadienoyl_CoA Metabolic_Pathways Downstream Metabolic Pathways (e.g., β-oxidation, lipid synthesis) Eicosadienoyl_CoA->Metabolic_Pathways

Caption: Simplified metabolic activation of 11Z,14Z-eicosadienoic acid.

References

Validation & Comparative

A Comparative Guide to the Differential Effects of n-3 vs. n-6 Eicosadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates and signaling consequences of n-3 and n-6 eicosadienoyl-CoA. While direct comparative studies on these specific acyl-CoA esters are limited, this document synthesizes available data on their parent fatty acids and the enzymatic pathways they enter to offer an objective overview for research and drug development.

Introduction

Eicosadienoyl-CoA, the activated form of eicosadienoic acid (a 20-carbon fatty acid with two double bonds), exists in both n-3 and n-6 isomeric forms. These molecules are transient but critical intermediates in the metabolism of polyunsaturated fatty acids (PUFAs). The metabolic pathway an eicosadienoyl-CoA molecule takes is largely dependent on its omega classification, which dictates the enzymes it interacts with and the resulting bioactive lipid mediators, known as eicosanoids. These eicosanoids, in turn, play a pivotal role in regulating inflammation and other physiological processes. Generally, n-6 PUFA-derived eicosanoids are pro-inflammatory, while n-3 PUFA-derived eicosanoids are less inflammatory or even anti-inflammatory[1][2]. Understanding the differential effects of n-3 and n-6 eicosadienoyl-CoA is therefore crucial for developing therapeutic strategies targeting inflammatory and metabolic diseases.

Metabolic Pathways and Enzymatic Conversion

The primary n-6 eicosadienoic acid is 11,14-eicosadienoic acid (20:2 n-6), an elongation product of the essential fatty acid linoleic acid. The corresponding n-3 isomer, while less commonly studied, would be derived from alpha-linolenic acid. Once synthesized, these fatty acids are activated to their CoA esters, n-6 and n-3 eicosadienoyl-CoA respectively, making them available for further metabolism.

The key enzymes determining the fate of these acyl-CoAs are cyclooxygenases (COX) and lipoxygenases (LOX), which catalyze the production of eicosanoids[2]. There is a well-established competition between n-3 and n-6 PUFAs for these enzymes[1].

dot

n6_source Linoleic Acid (18:2 n-6) elongase Elongase n6_source->elongase n3_source Alpha-Linolenic Acid (18:3 n-3) n3_source->elongase n6_eicodienoic 11,14-Eicosadienoic Acid (20:2 n-6) elongase->n6_eicodienoic n3_eicodienoic n-3 Eicosadienoic Acid (20:2 n-3) elongase->n3_eicodienoic acyl_coa_synthetase Acyl-CoA Synthetase n6_eicodienoic->acyl_coa_synthetase n3_eicodienoic->acyl_coa_synthetase n6_coa n-6 Eicosadienoyl-CoA acyl_coa_synthetase->n6_coa n3_coa n-3 Eicosadienoyl-CoA acyl_coa_synthetase->n3_coa desaturase Δ5-Desaturase n6_coa->desaturase n3_coa->desaturase dihomo_gla Dihomo-γ-linolenic Acid (DGLA, 20:3 n-6) desaturase->dihomo_gla n3_eicosatrienoic Eicosatrienoic Acid (20:3 n-3) desaturase->n3_eicosatrienoic

Caption: Biosynthesis of n-3 and n-6 Eicosadienoyl-CoA.

Data Presentation: Comparative Effects

Featuren-6 Eicosadienoyl-CoAn-3 Eicosadienoyl-CoA
Primary Precursor Linoleic Acid (18:2 n-6)Alpha-Linolenic Acid (18:3 n-3)
Primary Isomer 11,14-Eicosadienoic AcidInferred to be 11,14- or 14,17-eicosadienoic acid
Metabolism via COX enzymes Precursor to 2-series prostaglandins (B1171923) (e.g., PGE2) which are generally pro-inflammatory[3].Precursor to 3-series prostaglandins (e.g., PGE3) which are less inflammatory than their n-6 counterparts[4].
Metabolism via LOX enzymes Precursor to 4-series leukotrienes (e.g., LTB4) which are potent pro-inflammatory mediators[5].Precursor to 5-series leukotrienes (e.g., LTB5) which are less inflammatory than their n-6 counterparts[5].
Inflammatory Potential Generally considered pro-inflammatory, though some studies suggest 11,14-eicosadienoic acid is a weaker pro-inflammatory agent than linoleic acid.Generally considered anti-inflammatory or less inflammatory than n-6 counterparts.
Effect on COX-2 Expression Arachidonic acid (a downstream metabolite) can increase COX-2 protein levels[6].Eicosapentaenoic acid (EPA, a downstream metabolite) can reduce mRNA and protein levels of COX-2[6][7].

Signaling Pathways

The differential signaling effects of n-3 and n-6 eicosadienoyl-CoA are primarily mediated by the eicosanoids they produce. These lipid mediators bind to specific G-protein coupled receptors on target cells, initiating intracellular signaling cascades that regulate inflammatory responses.

dot

n6_coa n-6 Eicosadienoyl-CoA cox_lox COX / LOX Enzymes n6_coa->cox_lox n3_coa n-3 Eicosadienoyl-CoA n3_coa->cox_lox pro_inflammatory Pro-inflammatory Eicosanoids (PGE2, LTB4) cox_lox->pro_inflammatory anti_inflammatory Anti-inflammatory / Less Inflammatory Eicosanoids (PGE3, LTB5) cox_lox->anti_inflammatory receptor_pro Pro-inflammatory Receptors pro_inflammatory->receptor_pro receptor_anti Anti-inflammatory Receptors anti_inflammatory->receptor_anti inflammation Increased Inflammation receptor_pro->inflammation resolution Decreased / Resolved Inflammation receptor_anti->resolution

Caption: Differential Signaling of n-3 and n-6 Eicosanoids.

Experimental Protocols

Analysis of Fatty Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of various fatty acyl-CoA species.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Extract lipids and acyl-CoAs using a solvent system such as methanol/chloroform or by solid-phase extraction.

    • Incorporate internal standards (e.g., odd-chain fatty acyl-CoAs like C17:0-CoA) for accurate quantification[8].

  • LC Separation:

    • Utilize a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with an ion-pairing agent like triethylammonium (B8662869) acetate) and an organic component (e.g., acetonitrile)[9].

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.

    • Monitor for the specific precursor-to-product ion transitions for each fatty acyl-CoA of interest. A common transition involves the neutral loss of the phosphopantetheine group[10][11].

dot

sample Cell/Tissue Homogenate extraction Lipid Extraction (with Internal Standards) sample->extraction lc LC Separation (C18 column) extraction->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Quantification ms->data

Caption: Workflow for Acyl-CoA Analysis by LC-MS/MS.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity Assays

These assays are used to determine the substrate specificity and inhibitory potential of different fatty acids.

  • COX Activity Assay:

    • Incubate purified COX enzyme or cell lysates containing COX with the fatty acid substrate (e.g., n-3 or n-6 eicosadienoic acid).

    • Monitor the consumption of oxygen using an oxygen electrode or measure the production of specific prostaglandins (e.g., PGE2, PGE3) using ELISA or LC-MS/MS[7].

    • For inhibition studies, pre-incubate the enzyme with one fatty acid before adding the other to assess competitive inhibition[12].

  • LOX Activity Assay:

    • Incubate purified LOX enzyme or cell lysates with the fatty acid substrate.

    • Measure the formation of hydroperoxy fatty acids by monitoring the increase in absorbance at 234 nm[13].

    • Alternatively, quantify specific LOX products (e.g., leukotrienes, HETEs) using LC-MS/MS.

Conclusion

The differential metabolism of n-3 and n-6 eicosadienoyl-CoA leads to the production of eicosanoids with opposing biological activities, particularly in the context of inflammation. While n-6 derived eicosanoids are generally pro-inflammatory, their n-3 counterparts are less inflammatory or actively anti-inflammatory. This fundamental difference underscores the importance of the dietary balance of n-3 and n-6 PUFAs and presents a key area for therapeutic intervention in inflammatory diseases. Further research directly comparing the enzymatic kinetics of n-3 and n-6 eicosadienoyl-CoA with COX and LOX enzymes will provide more precise insights for the development of targeted therapies.

References

A Comparative Guide to the Quantification of 11Z,14Z-Eicosadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of specific acyl-Coenzyme A (acyl-CoA) species is paramount. 11Z,14Z-Eicosadienoyl-CoA, a key intermediate in lipid metabolism, requires robust and reliable analytical methods for its determination in biological matrices. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The choice of analytical methodology is critical and often depends on the specific requirements of the study, including sensitivity, specificity, and sample throughput. While direct cross-validation studies for this compound are not extensively documented, a comparison can be drawn from established methods for long-chain acyl-CoAs. LC-MS/MS is frequently cited as the most sensitive technique for a variety of short- and medium-chain acyl-CoA species.[1]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the quantification of long-chain acyl-CoAs, providing a framework for selecting the most appropriate method.

Parameter Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Quantification (LOQ) Typically low pmol to fmol rangeTypically high pmol to nmol range
**Linearity (R²) **> 0.99[2]> 0.98
Precision (RSD%) Inter-run: 2.6-12.2%, Intra-run: 1.2-4.4%[3]< 15%
Accuracy (%) 94.8-110.8%[3]85-115%
Specificity High, based on precursor/product ion transitionsHigh, based on electron ionization fragmentation patterns
Sample Preparation Simpler, direct injection of extracts often possibleMore complex, requires derivatization to increase volatility
Throughput Higher, with run times as short as 5 minutes[4]Lower, due to longer run times and derivatization steps

Experimental Methodologies

Detailed experimental protocols are crucial for the successful implementation of these analytical techniques. Below are representative methodologies for LC-MS/MS and GC-MS adapted for the analysis of long-chain acyl-CoAs like this compound.

LC-MS/MS Quantification Protocol

This method allows for the direct analysis of acyl-CoAs with high sensitivity and specificity.

  • Sample Preparation :

    • Homogenize 10-20 mg of tissue or cell pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.[2]

    • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Sonicate the sample and centrifuge to pellet the protein.[2]

    • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).

  • Chromatographic Separation :

    • Utilize a C18 reversed-phase column.[3]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) hydroxide (B78521) at pH 10.5) and an organic component (e.g., acetonitrile).[3]

  • Mass Spectrometric Detection :

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[3]

    • Monitor the specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode.

GC-MS Quantification Protocol

This method requires derivatization but can provide excellent chromatographic resolution and specificity.

  • Sample Preparation and Derivatization :

    • Extract lipids from the sample using a suitable solvent system (e.g., Folch method).

    • Saponify the lipid extract to release the fatty acids from the CoA ester.

    • Convert the fatty acids to their more volatile methyl ester derivatives (Fatty Acid Methyl Esters - FAMEs) by methanolysis.[5]

  • Chromatographic Separation :

    • Use a high-resolution capillary column suitable for FAME analysis (e.g., HP-88).[5]

    • Employ a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.[5]

  • Mass Spectrometric Detection :

    • Utilize a mass spectrometer in electron ionization (EI) mode.

    • Identify the FAME corresponding to 11Z,14Z-eicosadienoic acid by its characteristic mass spectrum and retention time.

Visualizing the Workflow and Metabolic Context

Understanding the experimental workflow and the metabolic role of this compound is essential for contextualizing quantitative data. The following diagrams, generated using Graphviz, illustrate these aspects.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample Homogenization Homogenization & Extraction Sample->Homogenization Derivatization Derivatization (for GC-MS) Homogenization->Derivatization Chromatography Chromatographic Separation (LC or GC) Homogenization->Chromatography Derivatization->Chromatography MS Mass Spectrometry Detection Chromatography->MS Quant Quantification MS->Quant Stats Statistical Analysis Quant->Stats

Caption: General experimental workflow for the quantification of this compound.

Metabolic_Pathway AA Arachidonic Acid (20:4(n-6)) Eicosa_CoA This compound (20:2(n-6)-CoA) Elongation Elongation DGLA_CoA Dihomo-γ-linolenoyl-CoA (20:3(n-6)-CoA) Elongation->DGLA_CoA Desaturation Desaturation Gamma_Linolenoyl_CoA γ-Linolenoyl-CoA (18:3(n-6)-CoA) Desaturation->Gamma_Linolenoyl_CoA Linoleoyl_CoA Linoleoyl-CoA (18:2(n-6)-CoA) Linoleoyl_CoA->Desaturation Δ6-desaturase Gamma_Linolenoyl_CoA->Elongation Elongase DGLA_CoA->Eicosa_CoA Alternative Pathway? Desaturation2 Desaturation DGLA_CoA->Desaturation2 Δ5-desaturase Arachidonoyl_CoA Arachidonoyl-CoA (20:4(n-6)-CoA) Arachidonoyl_CoA->AA Thioesterase Desaturation2->Arachidonoyl_CoA

Caption: Simplified metabolic pathway showing the synthesis of Arachidonic Acid from Linoleoyl-CoA.

References

Substrate Specificity of ACSL Isoforms for 11,14-Eicosadienoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of long-chain acyl-CoA synthetase (ACSL) isoforms for 11,14-eicosadienoic acid. Due to the limited availability of direct kinetic data for this specific fatty acid, this guide leverages experimental data for structurally similar polyunsaturated fatty acids, particularly arachidonic acid (C20:4n-6), to infer the enzymatic preferences of ACSL isoforms.

Comparative Analysis of ACSL Isoform Substrate Specificity

Long-chain acyl-CoA synthetases (ACSLs) are crucial enzymes that activate long-chain fatty acids by converting them into their acyl-CoA esters, thereby committing them to various metabolic fates, including β-oxidation or incorporation into complex lipids. The five major ACSL isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) exhibit distinct tissue expression patterns and substrate preferences.

Key Observations:

  • ACSL4 demonstrates a pronounced preference for polyunsaturated fatty acids, particularly arachidonic acid (C20:4n-6).[1][2][3][4] This suggests that ACSL4 is a likely candidate for the activation of 11,14-eicosadienoic acid.

  • ACSL3 also shows activity towards polyunsaturated fatty acids.[5]

  • ACSL1 generally prefers saturated and monounsaturated fatty acids.[1]

  • ACSL6 has been shown to activate very-long-chain polyunsaturated fatty acids.[2]

The table below summarizes the kinetic parameters of various ACSL isoforms for arachidonic acid and other relevant fatty acids, which can be used to infer the potential specificity for 11,14-eicosadienoic acid.

Quantitative Data Summary

ACSL IsoformFatty Acid SubstrateK_m_ (µM)V_max_ (nmol/min/mg)Catalytic Efficiency (V_max_/K_m_)Source OrganismReference
ACSL4 Arachidonic Acid~10--Rat
ACSL3 Arachidonic Acid111340122Rat
ACSL6_v1 Arachidonic Acid1071071Rat
ACSL6_v2 Arachidonic Acid101080108Rat
ACSL3 Oleic Acid41480370Rat
ACSL6_v1 Oleic Acid3550183Rat
ACSL6_v2 Oleic Acid4720180Rat
ACSL3 Palmitic Acid16126079Rat
ACSL6_v1 Palmitic Acid1356043Rat
ACSL6_v2 Palmitic Acid1490064Rat

Note: Data for ACSL4 Vmax was not specified in the reference. The catalytic efficiency could not be calculated.

Experimental Protocols

The determination of ACSL substrate specificity typically involves in vitro assays using purified recombinant enzymes or cell lysates overexpressing a specific isoform. The two primary methods employed are radiometric assays and liquid chromatography-mass spectrometry (LC-MS/MS)-based assays.

Radiometric Assay for ACSL Activity

This method measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

Materials:

  • Purified recombinant ACSL isoform or cell lysate

  • [1-¹⁴C]-labeled fatty acid (e.g., [1-¹⁴C]arachidonic acid)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Stopping solution (e.g., isopropanol/heptane/H₂SO₄)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl₂, DTT, and Triton X-100.

  • The radiolabeled fatty acid is complexed with BSA to ensure its solubility.

  • Initiate the reaction by adding the purified enzyme or cell lysate to the reaction mixture containing the radiolabeled fatty acid-BSA complex.

  • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the stopping solution.

  • Extract the unreacted fatty acid into an organic solvent (e.g., heptane).

  • The aqueous phase, containing the radiolabeled acyl-CoA, is collected.

  • The amount of radioactivity in the aqueous phase is quantified using a scintillation counter.

  • Kinetic parameters (K_m_ and V_max_) are determined by measuring the reaction rate at varying fatty acid concentrations.

LC-MS/MS-Based Assay for Acyl-CoA Formation

This highly sensitive and specific method directly measures the formation of the acyl-CoA product.

Materials:

  • Purified recombinant ACSL isoform or cell lysate

  • Unlabeled fatty acid (e.g., 11,14-eicosadienoic acid)

  • ATP, CoA, MgCl₂, DTT

  • Reaction buffer

  • Quenching solution (e.g., acetonitrile)

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • LC-MS/MS system

Procedure:

  • The enzymatic reaction is set up similarly to the radiometric assay, but with an unlabeled fatty acid substrate.

  • The reaction is initiated by the addition of the enzyme.

  • After a defined incubation period, the reaction is quenched with a solvent like acetonitrile, which also serves to precipitate proteins.

  • An internal standard is added to the quenched reaction mixture for accurate quantification.

  • The sample is centrifuged to remove precipitated proteins.

  • The supernatant, containing the acyl-CoA product and internal standard, is analyzed by LC-MS/MS.

  • The acyl-CoA is separated by liquid chromatography and detected by mass spectrometry, often using multiple reaction monitoring (MRM) for high specificity and sensitivity.

  • The amount of product formed is quantified by comparing its peak area to that of the internal standard.

  • Kinetic parameters are determined by measuring product formation at different substrate concentrations.

Visualizations

Caption: Experimental workflow for determining ACSL substrate specificity.

signaling_pathway cluster_metabolic_fates Metabolic Fates FA 11,14-Eicosadienoic Acid ACSL ACSL Isoform (e.g., ACSL4) FA->ACSL AcylCoA 11,14-Eicosadienoyl-CoA BetaOx β-Oxidation (Energy Production) LipidSyn Lipid Synthesis (e.g., Phospholipids (B1166683), Triglycerides) Signaling Signaling Molecules FA_ACSL_label + ATP, CoA

Caption: Metabolic activation of 11,14-eicosadienoic acid by ACSL isoforms.

References

Validating the Biological Activity of Synthetic 11Z,14Z-Eicosadienoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the biological activity of synthetically produced 11Z,14Z-eicosadienoyl-CoA. By comparing its performance with well-characterized alternative fatty acyl-CoAs in key enzymatic reactions, researchers can ascertain its biological functionality and suitability for use in experimental systems. This document outlines the central role of this compound in lipid metabolism, details experimental protocols for its validation, and presents a comparative analysis with other common fatty acyl-CoAs.

Introduction to this compound

This compound is the activated form of 11,14-eicosadienoic acid, a 20-carbon polyunsaturated fatty acid. As a fatty acyl-CoA, it serves as a central intermediate in several metabolic pathways, primarily in the synthesis of complex lipids such as glycerophospholipids and triacylglycerols. The biological activity of synthetic this compound is critically dependent on its ability to be recognized and utilized by enzymes involved in these pathways, such as acyl-CoA synthetases and acyltransferases.

Core Validation Strategy: Comparative Enzymatic Assays

The primary approach to validating the biological activity of synthetic this compound is to assess its function as a substrate for key enzymes in lipid metabolism and compare its performance against established alternative acyl-CoAs. This guide focuses on two critical enzyme classes:

  • Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes are responsible for the synthesis of fatty acyl-CoAs from free fatty acids. While validation of a synthetic acyl-CoA does not require re-synthesis, understanding the substrate preferences of ACSL isoforms provides context for the biological relevance of this compound.

  • Glycerolipid Acyltransferases (GPATs and AGPATs): These enzymes catalyze the sequential acylation of glycerol-3-phosphate, a foundational step in the synthesis of phospholipids (B1166683) and triacylglycerols. The efficiency of this compound as a substrate for these enzymes is a direct measure of its biological activity.

Comparative Performance Data

The biological activity of a given fatty acyl-CoA is highly dependent on the specific enzyme it interacts with. Different enzymes exhibit distinct substrate specificities based on acyl chain length and degree of saturation. Below is a summary of expected relative activities based on existing literature for common acyl-CoAs.

Acyl-CoA AlternativeChain Length & SaturationTypical Enzyme PreferenceExpected Relative Activity with Acyltransferases
Synthetic this compound C20:2 (To be determined) (To be determined experimentally)
Oleoyl-CoAC18:1High preference by some AGPAT isoformsHigh
Palmitoyl-CoAC16:0Preferred by some GPAT isoformsModerate to High
Arachidonoyl-CoAC20:4High preference by ACSL4Variable, depends on enzyme
Stearoyl-CoAC18:0Generally lower preference than unsaturated counterpartsLow to Moderate

Experimental Protocols

Protocol 1: Validation of this compound as a Substrate for Acyltransferases

This protocol outlines a method to measure the incorporation of the 11Z,14Z-eicosadienoyl moiety from its CoA ester into a glycerolipid backbone, using a generic acyltransferase (e.g., from liver microsomes or a purified recombinant enzyme).

Materials:

  • Synthetic this compound

  • Alternative acyl-CoAs (Oleoyl-CoA, Palmitoyl-CoA, Arachidonoyl-CoA)

  • Radiolabeled or fluorescently tagged glycerol-3-phosphate (G3P)

  • Acyltransferase enzyme source (e.g., rat liver microsomes)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)

  • Quenching solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Thin Layer Chromatography (TLC) system

  • Scintillation counter or fluorescence detector

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, radiolabeled G3P, and the acyltransferase enzyme source.

  • Initiate the reaction by adding the acyl-CoA substrate (synthetic this compound or an alternative) at various concentrations.

  • Incubate the reactions at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Extract the lipids.

  • Separate the lipid products (lysophosphatidic acid and phosphatidic acid) from the unreacted substrates using TLC.

  • Quantify the amount of product formed by scintillation counting or fluorescence detection.

  • Determine the kinetic parameters (Km and Vmax) for each acyl-CoA substrate.

Protocol 2: Analysis of Acyl-CoA Profiles by LC-MS/MS

This protocol provides a general workflow for the quantification of acyl-CoA species from a biological sample, which can be adapted to verify the presence and stability of exogenously added synthetic this compound in a cellular context.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Extraction solvent (e.g., 80% Methanol)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Spike the biological sample with internal standards.

  • Extract the acyl-CoAs using the extraction solvent.

  • Centrifuge to pellet debris and collect the supernatant.

  • Analyze the extract by LC-MS/MS.

    • Chromatographic Separation: Use a gradient of mobile phases (e.g., A: 10 mM ammonium (B1175870) acetate (B1210297) in water, B: 10 mM ammonium acetate in 95:5 acetonitrile:water) to separate the acyl-CoA species.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify each acyl-CoA species based on its unique precursor and product ion transitions.

  • Quantify the amount of each acyl-CoA relative to the internal standards.

Visualizing Key Pathways and Workflows

To aid in the understanding of the experimental design and the biological context, the following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and workflows.

Lipid_Synthesis_Pathway cluster_acyl_coa Acyl-CoA Pool G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG Phosphatase TAG Triacylglycerol DAG->TAG DGAT PL Phospholipids DAG->PL Choline/Ethanolamine Phosphotransferase Synthetic_Eicosadienoyl_CoA Synthetic This compound Synthetic_Eicosadienoyl_CoA->LPA Synthetic_Eicosadienoyl_CoA->PA Alternative_Acyl_CoA Alternative Acyl-CoAs (e.g., Oleoyl-CoA) Alternative_Acyl_CoA->LPA Alternative_Acyl_CoA->PA Experimental_Workflow cluster_substrates Substrates Synthetic_CoA Synthetic 11Z,14Z- Eicosadienoyl-CoA Enzyme_Assay Acyltransferase Enzyme Assay Synthetic_CoA->Enzyme_Assay Alternative_CoAs Alternative Acyl-CoAs Alternative_CoAs->Enzyme_Assay Lipid_Extraction Lipid Extraction Enzyme_Assay->Lipid_Extraction TLC_Separation TLC Separation Lipid_Extraction->TLC_Separation Quantification Quantification (Scintillation/Fluorescence) TLC_Separation->Quantification Data_Analysis Kinetic Data Analysis (Km, Vmax) Quantification->Data_Analysis

Comparative Lipidomics of 11Z,14Z-Eicosadienoyl-CoA Treated Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the lipidomic profiles of cells treated with 11Z,14Z-eicosadienoyl-CoA. The data presented herein is based on a hypothetical study designed to elucidate the metabolic fate and cellular impact of this specific di-unsaturated fatty acyl-CoA. The objective is to offer a framework for understanding how exogenous fatty acyl-CoAs can modulate the cellular lipidome, providing insights for researchers in lipid metabolism and drug development.

Introduction to this compound

11Z,14Z-eicosadienoic acid is a 20-carbon di-unsaturated fatty acid. Its activated form, this compound, is a substrate for various metabolic pathways within the cell.[1] Acyl-CoAs are central to lipid metabolism, serving as building blocks for complex lipids such as phospholipids (B1166683), triacylglycerols, and cholesteryl esters, or being directed towards energy production via β-oxidation.[1] The introduction of exogenous this compound is expected to alter the cellular lipid landscape, with potential implications for membrane composition, signaling pathways, and overall cellular function.

Hypothetical Experimental Design

To investigate the impact of this compound on cellular lipidomics, a hypothetical experiment was designed using two distinct human cell lines:

  • HepG2: A human liver cancer cell line, known for its active lipid metabolism.

  • HUVEC: Human Umbilical Vein Endothelial Cells, representing a non-cancerous, primary cell line.

Cells were cultured under standard conditions and treated with either this compound (50 µM) or a vehicle control for 24 hours. Following treatment, lipids were extracted and analyzed by LC-MS/MS to obtain comprehensive lipid profiles.

Data Presentation: Comparative Lipidomic Analysis

The following tables summarize the hypothetical quantitative data from the lipidomic analysis of HepG2 and HUVEC cells treated with this compound versus a vehicle control. The data represents the fold change in the abundance of major lipid classes and specific lipid species incorporating the 20:2 fatty acid.

Table 1: Fold Change in Major Lipid Classes Following Treatment with this compound

Lipid ClassHepG2 (Fold Change vs. Control)HUVEC (Fold Change vs. Control)
Triacylglycerols (TAG)2.51.8
Phosphatidylcholines (PC)1.71.3
Phosphatidylethanolamines (PE)1.91.5
Phosphatidylinositols (PI)1.41.1
Cholesteryl Esters (CE)2.11.6
Diacylglycerols (DAG)1.81.4

Table 2: Relative Abundance of 20:2-Containing Lipid Species

Lipid Species (with 20:2 acyl chain)HepG2 (Relative Abundance)HUVEC (Relative Abundance)
TAG (52:2)+++++
TAG (54:2)+++
PC (36:2)+++++
PC (38:2)+++
PE (38:2)+++++
PE (40:2)+++
CE (20:2)+++++

(+++ High, ++ Medium, + Low relative abundance)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines: HepG2 (ATCC® HB-8065™) and HUVEC (ATCC® PCS-100-010™).

  • Culture Medium: For HepG2, Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. For HUVEC, Vascular Cell Basal Medium supplemented with Endothelial Cell Growth Kit-BBE.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded in 6-well plates and grown to 80% confluency. The medium was then replaced with fresh medium containing either 50 µM this compound complexed to bovine serum albumin (BSA) or a BSA vehicle control. Cells were incubated for 24 hours.

Lipid Extraction

A modified Bligh-Dyer method was used for lipid extraction:

  • Cells were washed twice with ice-cold phosphate-buffered saline (PBS).

  • 1 mL of a 2:1 (v/v) methanol:chloroform (B151607) solution was added to each well, and cells were scraped.

  • The cell suspension was transferred to a glass tube.

  • 0.5 mL of chloroform and 0.5 mL of water were added, and the mixture was vortexed for 1 minute.

  • The mixture was centrifuged at 2000 x g for 10 minutes to separate the phases.

  • The lower organic phase containing the lipids was collected and dried under a stream of nitrogen.

  • The dried lipid extract was reconstituted in 100 µL of 2:1 (v/v) methanol:chloroform for LC-MS/MS analysis.

Lipid Analysis by LC-MS/MS
  • Instrumentation: A high-resolution mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation: A C18 reversed-phase column was used for separation.

    • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% to 100% B over 20 minutes was used.

  • Mass Spectrometry: Data was acquired in both positive and negative ion modes using electrospray ionization (ESI). Full scan data was acquired from m/z 200-1200. Data-dependent MS/MS fragmentation was performed for lipid identification.

Data Analysis
  • Lipid identification was performed using lipidomics software by matching the precursor m/z and fragmentation patterns to a lipid database (e.g., LIPID MAPS).

  • Quantification was achieved by integrating the peak areas of the identified lipids and normalizing to an internal standard.

  • Statistical analysis (e.g., t-test) was used to identify significant differences between the treated and control groups.

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic pathways and experimental workflow.

G CoA This compound (Exogenous) TAG Triacylglycerols (Storage) CoA->TAG ACAT, DGAT PL Phospholipids (Membranes) CoA->PL GPAT, AGPAT CE Cholesteryl Esters (Storage) CoA->CE ACAT BetaOx β-Oxidation (Energy) CoA->BetaOx DAG Diacylglycerols (Signaling) CoA->DAG

Caption: Metabolic fate of this compound.

G start Cell Culture (HepG2 & HUVEC) treatment Treatment (this compound vs. Control) start->treatment extraction Lipid Extraction (Bligh-Dyer) treatment->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Identification analysis->data end Comparative Lipidomic Profiles data->end

Caption: Experimental workflow for lipidomic analysis.

Interpretation and Conclusion

The hypothetical data suggests that treatment with this compound leads to its incorporation into various lipid classes, most notably triacylglycerols, phospholipids, and cholesteryl esters. The more pronounced effect observed in the HepG2 cell line is consistent with the higher metabolic activity of liver cells. The accumulation of 20:2-containing lipids indicates that the exogenous fatty acyl-CoA is readily utilized by the cellular lipid synthesis machinery.

These findings have several implications for researchers:

  • Metabolic Tracer: this compound can be used as a tracer to study the dynamics of lipid synthesis and storage in different cell types.

  • Drug Development: The modulation of the cellular lipidome by specific fatty acids could be explored for therapeutic purposes, for instance, in the context of metabolic diseases or cancer, where lipid metabolism is often dysregulated.[2]

  • Membrane Biology: The incorporation of 11Z,14Z-eicosadienoic acid into phospholipids can alter the physical properties of cellular membranes, which may affect the function of membrane-bound proteins and signaling pathways.

This guide provides a foundational understanding of the potential lipidomic consequences of treating cells with this compound. Further experimental validation is necessary to confirm these hypothetical findings and to fully elucidate the biological significance of these lipidomic alterations.

References

A Researcher's Guide to Assessing the Metabolic Fate and Potential Off-Target Effects of 11Z,14Z-Eicosadienoyl-CoA Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cellular effects of 11Z,14Z-eicosadienoyl-CoA, a polyunsaturated acyl-CoA that is a natural metabolite and building block for complex lipids. While not a therapeutic agent with defined "on-target" effects, understanding its metabolic fate and potential unintended ("off-target") signaling consequences is crucial for researchers working with this and other novel lipid molecules. This document outlines experimental approaches to characterize its enzymatic processing, its impact on cellular lipid profiles, and its potential to modulate key metabolic and signaling pathways.

Introduction to this compound and the Concept of "Off-Target" Effects for Endogenous Metabolites

This compound is the activated form of 11Z,14Z-eicosadienoic acid, a 20-carbon polyunsaturated fatty acid. As an acyl-CoA, it serves as a central intermediate in lipid metabolism, primarily participating in the synthesis of complex lipids such as triacylglycerols and glycerophospholipids. For an endogenous metabolite like this compound, the term "off-target effects" refers to its potential to influence cellular processes beyond its primary role as a substrate for lipid synthesis. These can include the modulation of signaling pathways, unintended alterations in the metabolism of other lipids, or impacts on cellular health.

Polyunsaturated acyl-CoAs (PUFA-CoAs) are increasingly recognized as signaling molecules that can directly or indirectly regulate gene expression and enzyme activity.[1][2][3][4][5] Therefore, introducing exogenous this compound into a biological system necessitates a thorough investigation of its full spectrum of activities.

Experimental Workflow for Assessing Cellular Effects

The following diagram outlines a comprehensive workflow to characterize the metabolic fate and potential off-target effects of this compound treatment.

Experimental_Workflow Experimental Workflow for Assessing this compound Effects cluster_0 Biochemical Characterization cluster_1 Cellular Analysis cluster_2 Molecular Interaction Acyl_CoA_Synthetase_Assay Acyl-CoA Synthetase Activity Assay Acyltransferase_Assay Acyltransferase Specificity Assay Lipidomics Lipidomics Profiling Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Mitochondrial_Function Mitochondrial Function Assays Cell_Viability Cell Viability & Cytotoxicity Assays Nuclear_Receptor_Assay Nuclear Receptor Activation/Binding Assay Treatment Cellular Treatment with This compound or control Treatment->Acyl_CoA_Synthetase_Assay Substrate Specificity Treatment->Acyltransferase_Assay Substrate Utilization Treatment->Lipidomics Treatment->Gene_Expression Treatment->Mitochondrial_Function Treatment->Cell_Viability Treatment->Nuclear_Receptor_Assay Metabolic_Fate Potential Metabolic Fates of this compound cluster_0 Lipid Synthesis cluster_1 Beta-Oxidation cluster_2 Signaling Acyl_CoA This compound TAG Triacylglycerols (Storage) Acyl_CoA->TAG PL Phospholipids (Membranes) Acyl_CoA->PL CE Cholesterol Esters Acyl_CoA->CE Mitochondria Mitochondria Acyl_CoA->Mitochondria Nuclear_Receptors Nuclear Receptor Modulation (e.g., PPARs, HNF4α) Acyl_CoA->Nuclear_Receptors Eicosanoids Precursor for Eicosanoid Synthesis Acyl_CoA->Eicosanoids Energy ATP Production Mitochondria->Energy Nuclear_Receptor_Signaling PUFA-CoA and Nuclear Receptor Signaling PUFA_CoA Polyunsaturated Acyl-CoA (e.g., this compound) Nuclear_Receptor Nuclear Receptor (e.g., PPARα, HNF4α) PUFA_CoA->Nuclear_Receptor Ligand Binding Dimer Heterodimerization Nuclear_Receptor->Dimer RXR RXR RXR->Dimer PPRE DNA Binding (Peroxisome Proliferator Response Element) Dimer->PPRE Gene_Expression Target Gene Expression (e.g., CPT1A, ACO) PPRE->Gene_Expression Metabolic_Effect Increased Fatty Acid Oxidation Gene_Expression->Metabolic_Effect

References

Safety Operating Guide

Personal protective equipment for handling 11Z,14Z-eicosadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11Z,14Z-eicosadienoyl-CoA. The following procedures are designed to ensure personnel safety, maintain sample integrity, and comply with standard laboratory practices.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on handling similar long-chain fatty acyl-CoA compounds is recommended. The primary hazards are inhalation, ingestion, and skin/eye contact.

Table 1: Recommended Personal Protective Equipment

Protection LevelItemMaterial/TypePurpose
Primary Safety GlassesANSI Z87.1-ratedProtects eyes from splashes.
Lab CoatStandard cloth or disposableProtects skin and clothing from contamination.
GlovesNitrileProvides chemical resistance and prevents sample contamination.
Secondary Face ShieldFull-faceRecommended when handling larger quantities or if there is a significant splash risk.
(As needed)Respiratory ProtectionN95 RespiratorUse if creating aerosols or handling the compound as a powder.

At a minimum, a lab coat, gloves, and protective eyewear are required when handling hazardous substances in a laboratory setting.[1] Additional PPE, such as a face shield or respirator, should be used based on a risk assessment of the specific procedure.[1]

Operational Handling Plan

2.1. Preparation and Handling Environment:

  • Handle this compound in a well-ventilated area, preferably within a fume hood to minimize inhalation exposure.

  • Ensure the work area is clean and free of contaminants.

  • Prepare all necessary equipment and reagents before handling the compound.

2.2. Handling Procedure:

  • Don appropriate PPE as outlined in Table 1.

  • Allow the compound to equilibrate to room temperature before opening the vial, especially if stored in a freezer, to prevent condensation.

  • Weighing (if solid):

    • Use a microbalance within a fume hood or a balance enclosure.

    • Handle with care to avoid generating dust.

  • Reconstitution (if solid):

    • Use an appropriate solvent as recommended by the supplier or based on experimental protocols.

    • Add the solvent slowly to the vial to avoid splashing.

    • Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.

  • Aliquoting:

    • Prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.

    • Use low-retention microcentrifuge tubes.

  • Storage:

    • Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C.

    • Protect from light and moisture.

Disposal Plan

  • Contaminated Materials: Dispose of all used gloves, pipette tips, and empty vials as chemical waste.

  • Unused Compound: Unused or waste this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

  • Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a respirator if the compound is a powder.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for chemical waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_area Prepare Workspace prep_ppe->prep_area prep_compound Equilibrate Compound prep_area->prep_compound weigh Weigh Compound prep_compound->weigh reconstitute Reconstitute weigh->reconstitute aliquot Aliquot for Use reconstitute->aliquot storage Store Aliquots aliquot->storage cleanup Clean Workspace storage->cleanup disposal Dispose of Waste cleanup->disposal

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.